Phlorofucofuroeckol A
Description
Properties
CAS No. |
128129-56-6 |
|---|---|
Molecular Formula |
C30H18O14 |
Molecular Weight |
602.5 g/mol |
IUPAC Name |
4,9-bis(3,5-dihydroxyphenoxy)-[1]benzofuro[3,2-a]oxanthrene-1,3,6,10,12-pentol |
InChI |
InChI=1S/C30H18O14/c31-10-1-11(32)4-14(3-10)40-24-17(36)7-16(35)22-23-21(42-28(22)24)9-20(39)25-29(23)43-27-19(38)8-18(37)26(30(27)44-25)41-15-5-12(33)2-13(34)6-15/h1-9,31-39H |
InChI Key |
SLWPBUMYPRVYIJ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C3C5=C(C(=C4)O)OC6=C(O5)C(=CC(=C6OC7=CC(=CC(=C7)O)O)O)O)O)O)O |
Canonical SMILES |
C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C3C5=C(C(=C4)O)OC6=C(O5)C(=CC(=C6OC7=CC(=CC(=C7)O)O)O)O)O)O)O |
Other CAS No. |
128129-56-6 |
Synonyms |
1,11-di-(3,5-dihydroxyphenoxy)benzofuro(3,2-a)dibenzo(b,e)(1,4)-dioxin-2,4,8,10,14-pentaol phlorofucofuroeckol A phlorofucofuroeckol-A |
Origin of Product |
United States |
Foundational & Exploratory
Isolating Phlorofucofuroeckol A from Eisenia bicyclis: A Technical Guide for Researchers
An in-depth exploration of the extraction, purification, and characterization of the potent phlorotannin, Phlorofucofuroeckol A, from the brown alga Eisenia bicyclis. This guide provides detailed experimental protocols and summarizes key quantitative data for researchers in natural product chemistry and drug development.
Introduction
Eisenia bicyclis, an edible brown alga found along the coasts of Japan and Korea, is a rich source of phlorotannins, a class of polyphenolic compounds with diverse and potent biological activities. Among these, this compound has garnered significant scientific interest for its antioxidant, anti-inflammatory, anti-allergic, and anti-cancer properties.[1][2][3] This technical guide offers a comprehensive overview of the methodologies for isolating and characterizing this compound, providing a valuable resource for its further investigation and potential therapeutic applications.
Isolation and Purification Workflow
The isolation of this compound from Eisenia bicyclis is a multi-step process involving extraction, solvent partitioning, and chromatographic purification. The following workflow outlines the typical procedure.
References
- 1. In Vitro Anticancer Activity of this compound via Upregulation of Activating Transcription Factor 3 against Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phlorofucofuroeckol-A: A Natural Compound with Potential to Attenuate Inflammatory Diseases Caused by Airborne Fine Dust - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of phlorofucofuroeckol-A isolated from Ecklonia cava (Phaeophyta) on anti-lipid peroxidation in vitro and in vivo -ALGAE | Korea Science [koreascience.kr]
Phlorofucofuroeckol A chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phlorofucofuroeckol A, a novel phlorotannin isolated from brown algae, has garnered significant attention within the scientific community for its diverse and potent pharmacological properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical characteristics, and biological activities of this compound. Detailed experimental protocols for key assays and visualizations of the intricate signaling pathways modulated by this compound are presented to facilitate further research and drug development endeavors.
Chemical Structure and Physicochemical Properties
This compound is a complex polyphenolic compound distinguished by the presence of both dibenzo-1,4-dioxin and dibenzofuran (B1670420) elements.[1] Its intricate structure contributes to its significant biological activities.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 4,9-Bis(3,5-dihydroxyphenoxy)-[1]benzofuro[3,2-a]oxanthrene-1,3,6,10,12-pentol | [2] |
| Chemical Formula | C₃₀H₁₈O₁₄ | [2] |
| Molecular Weight | 602.45 g/mol | [2] |
| SMILES String | C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C3C5=C(C(=C4)O)OC6=C(O5)C(=CC(=C6OC7=CC(=CC(=C7)O)O)O)O)O)O)O | [2] |
| InChI Key | SLWPBUMYPRVYIJ-UHFFFAOYSA-N | [2] |
| Appearance | Light brown powder | [3] |
| Solubility | Soluble in ethanol (B145695) and other organic solvents. Extraction is efficient with 70% ethanol. | [3] |
| Stability | Thermolabile, with higher temperatures (50°C) leading to degradation compared to extraction at 25°C. | [3] |
Biological and Pharmacological Properties
This compound exhibits a broad spectrum of biological activities, making it a promising candidate for therapeutic development. Its potent antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects are well-documented.
Antioxidant Activity
This compound is a potent antioxidant, effectively scavenging various reactive oxygen species (ROS).[4][5] This activity is attributed to its polyphenolic structure, which can donate hydrogen atoms to neutralize free radicals.
Table 2: Antioxidant Activity of this compound
| Assay | IC₅₀ Value (µM) | Reference(s) |
| DPPH Radical Scavenging | 10.3 | [5] |
| Alkyl Radical Scavenging | 3.9 | [5] |
| Hydroxyl Radical Scavenging | 21.4 | [5] |
Anti-inflammatory Activity
This compound demonstrates significant anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and various cytokines.[1][6][7]
Table 3: Anti-inflammatory Activity of this compound
| Target | Effect | Cell Line | Reference(s) |
| iNOS and COX-2 expression | Inhibition | RAW 264.7 macrophages | [1] |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Inhibition | RAW 264.7 macrophages | [1][8] |
| NF-κB Activation | Inhibition | RAW 264.7 macrophages | [1][4] |
| MAPK (p38, JNK) Phosphorylation | Inhibition | RAW 264.7 macrophages, Hs680.Tr human tracheal fibroblasts | [1][4][9] |
Anti-cancer Activity
This compound has shown promising anti-cancer effects in various cancer cell lines. It can induce apoptosis and inhibit cell proliferation through the modulation of specific signaling pathways.[10]
Table 4: Anti-cancer Activity of this compound
| Cell Line | Effect | IC₅₀ Value (µM) | Reference(s) |
| HCT116 (Human Colorectal Carcinoma) | Attenuated cell viability by 38% at 100 µM | Not explicitly an IC₅₀ | [10] |
| SW480 (Human Colorectal Adenocarcinoma) | Attenuated cell viability by 90% at 100 µM | Not explicitly an IC₅₀ | [10] |
| Caco-2 (Human Colorectal Adenocarcinoma) | Inhibition of growth | - | [11] |
| MKN-28 (Human Gastric Cancer) | Inhibition of growth | - | [11] |
Neuroprotective Effects
This compound exhibits neuroprotective properties, suggesting its potential in the management of neurodegenerative diseases. It has been shown to protect neuronal cells from oxidative stress-induced cell death.[12]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.
Isolation and Purification of this compound from Ecklonia cava
-
Extraction: Dried and powdered Ecklonia cava is extracted with 70% ethanol at room temperature with sonication. The extract is then concentrated under vacuum.[13]
-
Partitioning: The concentrated extract is partitioned with ethyl acetate (B1210297) to separate compounds based on polarity.[13]
-
Chromatography: The ethyl acetate fraction is subjected to centrifugal partition chromatography (CPC) using a two-phase solvent system of n-hexane:ethyl acetate:methanol (B129727):water (2:7:3:7, v/v) to isolate this compound.[2] Further purification can be achieved using high-performance liquid chromatography (HPLC).[3]
DPPH Radical Scavenging Assay
-
Reagent Preparation: A stock solution of 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) is prepared in methanol.[1]
-
Reaction Mixture: this compound is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare various concentrations. The sample solution is mixed with the DPPH solution in a 96-well plate.[1]
-
Incubation and Measurement: The plate is incubated in the dark at room temperature for 30 minutes. The absorbance is then measured at 540 nm using a microplate reader.[1]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC₅₀ value is determined from a dose-response curve.[14]
Cell Viability (MTT) Assay
-
Cell Seeding: Cells (e.g., RAW 264.7, HCT116) are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.[10]
-
Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24 hours).[10]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.[10]
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[10]
Western Blot Analysis for NF-κB and MAPK Pathways
-
Cell Lysis: Cells are treated with this compound and/or a stimulant (e.g., LPS) and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay kit (e.g., BCA assay).[8]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[8]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-p65, p-IκBα, p-p38, p-JNK, and their total forms). After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.[8]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated cells using a suitable kit, and its concentration and purity are determined. First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.[8]
-
qPCR Reaction: The qPCR is performed using a SYBR Green master mix, the synthesized cDNA as a template, and specific primers for the target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH).[8]
-
Primer Sequences:
-
TNF-α: Forward: 5'-GACCCTCACACTCAGATCATCTTCT-3', Reverse: 5'-CCTCCACTTGGTGGTTTGCT-3'[8]
-
IL-6: Forward: 5'-TCCAGTTGCCTTCTTGGGAC-3', Reverse: 5'-GTGTAATTAAGCCTCCGACTTG-3'[8]
-
IL-1β: Forward: 5'-GCAACTGTTCCTGAACTCAACT-3', Reverse: 5'-ATCTTTTGGGGTCCGTCAACT-3'[8]
-
GAPDH: Forward: 5'-GGTTGTCTCCTGCGACTTCA-3', Reverse: 5'-GGTGGTCCAGGGTTTCTTACT-3'[8]
-
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[8]
Signaling Pathway Visualizations
This compound exerts its biological effects by modulating complex intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways affected by this compound.
Figure 1: Anti-inflammatory signaling pathway of this compound.
Figure 2: Anti-cancer signaling pathway of this compound in colorectal cancer cells.
Conclusion
This compound is a marine-derived natural product with significant therapeutic potential. Its well-characterized antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties, coupled with a growing understanding of its mechanisms of action, position it as a strong candidate for further preclinical and clinical investigation. This technical guide provides a solid foundation of its chemical and biological profile to aid researchers and drug development professionals in harnessing the full potential of this remarkable compound.
References
- 1. This compound inhibits the LPS-stimulated iNOS and COX-2 expressions in macrophages via inhibition of NF-κB, Akt, and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound suppresses expression of inducible nitric oxide synthase, cyclooxygenase-2, and pro-inflammatory cytokines via inhibition of nuclear factor-κB, c-Jun NH2-terminal kinases, and Akt in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-algae.org [e-algae.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Phlorofucofuroeckol-A: A Natural Compound with Potential to Attenuate Inflammatory Diseases Caused by Airborne Fine Dust - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound from Ecklonia cava ameliorates TGF-β1-induced fibrotic response of human tracheal fibroblasts via the downregulation of MAPKs and SMAD 2/3 pathways inactivated TGF-β receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Anticancer Activity of this compound via Upregulation of Activating Transcription Factor 3 against Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pentafuhalol-B, a Phlorotannin from Brown Algae, Strongly Inhibits the PLK-1 Overexpression in Cancer Cells as Revealed by Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
The Biosynthesis Pathway of Phlorofucofuroeckol A in Brown Algae: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phlorofucofuroeckol A, a complex phlorotannin found in brown algae, exhibits a wide range of promising biological activities, making it a molecule of significant interest for drug development. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, from the initial synthesis of its phloroglucinol (B13840) monomer to the subsequent polymerization and cyclization reactions. Detailed experimental protocols for the key enzymes and analytical procedures are provided, along with a summary of the available quantitative data. This document aims to serve as a foundational resource for researchers seeking to understand and harness the therapeutic potential of this unique marine natural product.
Introduction
Phlorotannins are a class of polyphenolic compounds exclusively found in brown algae (Phaeophyceae).[1] These polymers of phloroglucinol (1,3,5-trihydroxybenzene) are known for their diverse biological activities, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties.[2] this compound is a particularly complex phlorotannin, characterized by the presence of both dibenzo-1,4-dioxin and dibenzofuran (B1670420) elements in its structure.[3] It has been isolated from various brown algae species, including Eisenia arborea, Ecklonia cava, and Ecklonia kurome.[1][3] Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the rational design of novel therapeutic agents based on its structure. This guide delineates the current understanding of this compound biosynthesis.
The Biosynthetic Pathway
The biosynthesis of this compound can be conceptually divided into two major stages:
-
Phloroglucinol Monomer Synthesis: The formation of the basic building block, phloroglucinol, via the acetate-malonate pathway.
-
Polymerization and Cyclization: The oxidative coupling of phloroglucinol monomers and subsequent intramolecular cyclizations to form the complex structure of this compound.
Phloroglucinol Monomer Synthesis
The initial and most well-characterized step in the biosynthesis of all phlorotannins is the synthesis of the phloroglucinol monomer.[4][5] This process is catalyzed by a Type III polyketide synthase (PKS) .[4]
-
Precursor: Malonyl-CoA
-
Enzyme: Type III Polyketide Synthase (e.g., PKS1 from Ectocarpus siliculosus)[4]
-
Reaction: The Type III PKS catalyzes the head-to-tail condensation of three molecules of malonyl-CoA. Each condensation step is followed by a decarboxylation. The resulting polyketide chain then undergoes an intramolecular C-acylation (Claisen condensation) to form a cyclic intermediate, which then tautomerizes to the aromatic phloroglucinol.
Polymerization and Cyclization to this compound
The polymerization of phloroglucinol monomers is a less understood but critical phase in the biosynthesis of complex phlorotannins. This process is believed to be mediated by vanadium-dependent haloperoxidases (V-HPOs) .[6] These enzymes catalyze the oxidative coupling of phloroglucinol units, leading to the formation of both C-C (aryl-aryl) and C-O-C (diaryl ether) bonds.
The formation of the intricate dibenzofuran and dibenzo-1,4-dioxin structures within this compound likely proceeds through a series of oxidative coupling and intramolecular cyclization reactions involving phenoxy radicals. While the exact sequence and intermediates are yet to be fully elucidated, a plausible pathway can be proposed based on known chemical reactions.
Quantitative Data
Quantitative data on the biosynthesis of this compound is still limited. The following tables summarize the available information.
Table 1: Yield of this compound from Brown Algae
| Brown Alga Species | Starting Material | Extraction Method | Yield of this compound | Reference |
| Ecklonia cava | 20 g dried powder | 70% Ethanol (B145695) extraction, followed by partitioning and chromatography | 136.4 mg | [7] |
| Eisenia arborea | Not specified | Not specified | Not specified | [1] |
Table 2: Enzyme Kinetic Parameters (Hypothetical/Illustrative)
| Enzyme | Substrate | Km | Vmax | kcat | Source Organism |
| Type III PKS | Malonyl-CoA | ~5-15 µM | Not Reported | ~10-25 min⁻¹ | Pseudomonas fluorescens (PhlD)[8] |
| V-HPO | Phloroglucinol | Not Reported | Not Reported | Not Reported | Ecklonia sp. |
| V-HPO | H₂O₂ | Not Reported | Not Reported | Not Reported | Ecklonia sp. |
| V-HPO | Br⁻ | Not Reported | Not Reported | Not Reported | Ecklonia sp. |
Table 3: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) in ppm (Methanol-d₄) |
| ¹H NMR (400 MHz) | 6.63 (1H, s, H-7), 6.40 (1H, s, H-11), 6.26 (1H, s, H-2), 5.97 (2H, d, J = 2.1 Hz, H-2'', 6''), 5.94 (1H, t, J = 1.9 Hz, H-4'), 5.92 (1H, t, J = 2.0 Hz, H-4'''), 5.88 (2H, d, J = 2.1 Hz, H-2', 6') |
| ¹³C NMR (100 MHz) | 162.7, 162.6, 161.0, 161.0, 154.0, 152.5, 152.0, 149.1, 149.0, 146.7, 144.7, 139.2, 136.2, 128.9, 125.9, 125.6, 123.2, 106.2, 106.1, 100.8, 100.2, 98.6, 98.5, 97.0, 96.2, 96.2 |
Reference for NMR data:[9]
Experimental Protocols
Heterologous Expression and Purification of Type III PKS
This protocol is adapted from methods used for the expression of plant and bacterial Type III PKSs in E. coli.[10][11]
Protocol:
-
Gene Synthesis and Cloning: Synthesize the codon-optimized gene for the Type III PKS from a relevant brown alga (e.g., Ecklonia cava) and clone it into an E. coli expression vector, such as pET-28a(+), to generate an N-terminal His₆-tagged fusion protein.
-
Transformation: Transform E. coli BL21(DE3) cells with the recombinant plasmid.[12]
-
Expression:
-
Inoculate a starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.[13]
-
-
Cell Lysis and Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity column.
-
Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
-
Elute the His-tagged PKS with elution buffer (lysis buffer with 250-500 mM imidazole).
-
-
Analysis: Analyze the purity of the eluted protein by SDS-PAGE.
In Vitro Assay for Type III PKS Activity
This assay measures the formation of phloroglucinol from malonyl-CoA.[14]
Reaction Mixture:
-
100 mM Potassium phosphate (B84403) buffer (pH 7.0)
-
100-500 µM Malonyl-CoA
-
1-5 µg Purified Type III PKS
-
Total volume: 100 µL
Protocol:
-
Combine all reaction components except the enzyme and pre-incubate at 30°C for 5 minutes.
-
Initiate the reaction by adding the purified PKS.
-
Incubate at 30°C for 30-60 minutes.
-
Stop the reaction by adding an equal volume of ethyl acetate (B1210297) containing 1% acetic acid.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Transfer the organic (ethyl acetate) layer to a new tube and evaporate to dryness.
-
Resuspend the residue in a suitable solvent (e.g., methanol).
-
Analyze the product (phloroglucinol) by HPLC or LC-MS.
Extraction and Partial Purification of Vanadium-Dependent Haloperoxidase (V-HPO)
This protocol is based on methods for extracting V-HPOs from brown algae.[15][16]
Protocol:
-
Extraction:
-
Homogenize fresh or frozen brown algal tissue (e.g., Ecklonia cava) in a cold extraction buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 M KCl, 1 mM EDTA, 1 mM DTT).
-
Stir the homogenate for several hours at 4°C.
-
Clarify the extract by centrifugation.
-
-
Ammonium (B1175870) Sulfate (B86663) Precipitation:
-
Slowly add solid ammonium sulfate to the supernatant to a final saturation of 40-80% while stirring at 4°C.
-
Collect the precipitate by centrifugation.
-
Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM Tris-HCl pH 8.0).
-
-
Dialysis: Dialyze the resuspended pellet against the same buffer to remove excess salt.
-
Chromatography: Further purify the V-HPO using ion-exchange and/or size-exclusion chromatography.
Assay for V-HPO-Mediated Phloroglucinol Polymerization
This spectrophotometric assay monitors the decrease in phloroglucinol concentration over time.
Reaction Mixture:
-
100 mM Phosphate or acetate buffer (pH may need to be optimized, typically between 6 and 8)
-
100-500 µM Phloroglucinol
-
100-500 µM H₂O₂
-
10-100 mM KBr or KI
-
Partially purified V-HPO extract
Protocol:
-
Combine all reaction components except H₂O₂ in a cuvette.
-
Monitor the absorbance of phloroglucinol at its λmax (around 267 nm).
-
Initiate the reaction by adding H₂O₂.
-
Record the decrease in absorbance over time.
-
The rate of phloroglucinol consumption can be calculated using its molar extinction coefficient.
Large-Scale Extraction and Purification of this compound
This protocol is a generalized procedure based on literature reports.[7][11]
Protocol:
-
Extraction: Extract dried and powdered brown algal material with an aqueous organic solvent (e.g., 70% ethanol or acetone) at room temperature with stirring.
-
Solvent Partitioning: Concentrate the extract under reduced pressure and partition it between water and a non-polar solvent (e.g., hexane) to remove lipids, followed by partitioning with a solvent of intermediate polarity (e.g., ethyl acetate) to enrich for phlorotannins.
-
Column Chromatography:
-
Subject the ethyl acetate fraction to column chromatography on Sephadex LH-20, eluting with methanol (B129727) or ethanol to separate compounds based on size and polarity.
-
Further fractionate the enriched fractions on a silica gel column using a gradient of solvents such as chloroform/methanol or dichloromethane/methanol.
-
-
Preparative HPLC: Purify the fractions containing this compound using preparative reversed-phase HPLC (e.g., on a C18 column) with a water/methanol or water/acetonitrile gradient.
-
Structural Verification: Confirm the identity and purity of the isolated this compound using NMR spectroscopy and mass spectrometry.[9]
Conclusion
The biosynthesis of this compound in brown algae is a complex process that begins with the well-defined synthesis of phloroglucinol by a Type III PKS and proceeds through a less-characterized series of polymerization and cyclization reactions likely catalyzed by V-HPOs. While significant progress has been made in identifying the key enzymes and developing methods for the isolation and characterization of this potent natural product, further research is needed to elucidate the precise sequence of events in the polymerization cascade, identify the biosynthetic intermediates, and fully characterize the kinetics of the involved enzymes. The protocols and data presented in this guide provide a solid foundation for researchers aiming to delve deeper into the fascinating biochemistry of phlorotannins and unlock their therapeutic potential.
References
- 1. Isolation of a new anti-allergic phlorotannin, phlorofucofuroeckol-B, from an edible brown alga, Eisenia arborea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phlorotannins–bioactivity and extraction perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling phlorotannins in brown Macroalgae by liquid chromatography-high resolution mass spectronmetry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 4. Structure/function analysis of a type iii polyketide synthase in the brown alga Ectocarpus siliculosus reveals a biochemical pathway in phlorotannin monomer biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Key Step in Phlorotannin Biosynthesis Revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A critical review on purification methods and applications of marine algal haloperoxidases [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. uniprot.org [uniprot.org]
- 9. Induction of Phlorotannins and Gene Expression in the Brown Macroalga Fucus vesiculosus in Response to the Herbivore Littorina littorea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of Phlorotannins and Gene Expression in the Brown Macroalga <i>Fucus vesiculosus</i> in Response to the Herbivore <i>Littorina littorea</i> - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
- 12. protocols.io [protocols.io]
- 13. Step-by-step optimization of a heterologous pathway for de novo naringenin production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Extraction and Identification of Phlorotannins from the Brown Alga, Sargassum fusiforme (Harvey) Setchell - PMC [pmc.ncbi.nlm.nih.gov]
Phlorofucofuroeckol A: A Deep Dive into its Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phlorofucofuroeckol A (PFF-A) is a phlorotannin, a class of polyphenolic compounds found in brown algae, particularly in species like Ecklonia cava and Eisenia bicyclis.[1][2] Phlorotannins are known for their wide range of biological activities, and PFF-A, in particular, has garnered significant attention for its potent antioxidant properties. This technical guide provides a comprehensive overview of the antioxidant activity of this compound, detailing its mechanisms of action, summarizing quantitative data from various studies, and outlining the experimental protocols used to evaluate its efficacy.
Core Mechanism of Antioxidant Activity
The antioxidant activity of this compound stems from its chemical structure, which is rich in phenolic hydroxyl groups. These groups can donate hydrogen atoms to neutralize free radicals, thereby terminating the chain reactions of oxidation that can lead to cellular damage. PFF-A exhibits its antioxidant effects through several mechanisms:
-
Direct Radical Scavenging: PFF-A directly scavenges various reactive oxygen species (ROS), including DPPH, hydroxyl, and alkyl radicals.[2][3]
-
Inhibition of Lipid Peroxidation: It protects against the oxidative degradation of lipids, a process that can damage cell membranes.[3][4] This has been demonstrated in both in vitro and in vivo models.[3][4]
-
Modulation of Cellular Signaling Pathways: PFF-A influences key signaling pathways involved in the cellular response to oxidative stress, primarily the NF-κB and MAPK pathways. By inhibiting these pathways, PFF-A can suppress the expression of pro-inflammatory and pro-oxidant enzymes.[5][6][7][8]
Quantitative Antioxidant Activity
The antioxidant capacity of this compound has been quantified in several studies using various assays. The following table summarizes the reported 50% inhibitory concentration (IC50) values, providing a comparative measure of its potency. Lower IC50 values indicate stronger antioxidant activity.
| Antioxidant Assay | This compound IC50 (μM) | Reference Compound | Reference Compound IC50 (μM) | Source |
| DPPH Radical Scavenging | 12 - 26 | Ascorbic Acid | Not specified in direct comparison | [1] |
| DPPH Radical Scavenging | 10.3 | - | - | [3] |
| Superoxide Anion Scavenging | 6.5 - 8.4 | α-tocopherol | Not specified in direct comparison | [1] |
| Hydroxyl Radical Scavenging | 21.4 | - | - | [3] |
| Alkyl Radical Scavenging | 3.9 | - | - | [3] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the antioxidant activity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method to assess the free radical scavenging ability of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Protocol:
-
A solution of DPPH in methanol (B129727) (typically 0.1 mM) is prepared.
-
Different concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (around 517 nm).
-
A control sample (without the antioxidant) is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of PFF-A.
Cellular Reactive Oxygen Species (ROS) Measurement
This assay measures the ability of a compound to reduce intracellular ROS levels, often induced by an oxidizing agent.
Principle: A cell-permeable fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is used. Inside the cell, DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.
Protocol:
-
Cells (e.g., Vero cells or HaCaT keratinocytes) are cultured in appropriate plates.
-
The cells are pre-treated with different concentrations of this compound for a specific duration.
-
The cells are then loaded with DCFH-DA and incubated.
-
Oxidative stress is induced by adding an agent like 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) or hydrogen peroxide (H₂O₂).
-
After incubation, the fluorescence intensity is measured using a fluorescence microplate reader or a fluorescence microscope.
-
The reduction in fluorescence in PFF-A-treated cells compared to the control (oxidizing agent only) indicates its intracellular antioxidant activity.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways, such as NF-κB and MAPKs, to understand the molecular mechanism of PFF-A's action.
Protocol:
-
Cells are treated with this compound and/or an inflammatory stimulus (e.g., lipopolysaccharide - LPS).
-
Total cellular proteins are extracted and their concentration is determined.
-
Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., phosphorylated forms of p38, JNK, ERK, and IκBα, and the p65 subunit of NF-κB).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence).
-
The signal is captured and the protein bands are quantified to determine the effect of PFF-A on the expression and activation of these signaling proteins.
Signaling Pathways and Experimental Workflow Visualization
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for assessing its antioxidant activity.
References
- 1. ovid.com [ovid.com]
- 2. Evaluation of phlorofucofuroeckol-A isolated from Ecklonia cava (Phaeophyta) on anti-lipid peroxidation in vitro and in vivo -ALGAE | Korea Science [koreascience.kr]
- 3. e-algae.org [e-algae.org]
- 4. Evaluation of phlorofucofuroeckol-A isolated from Ecklonia cava (Phaeophyta) on anti-lipid peroxidation in vitro and in vivo [e-algae.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Targets of Brown Algae Phlorotannins for the Therapy of Inflammatory Processes of Various Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound suppresses expression of inducible nitric oxide synthase, cyclooxygenase-2, and pro-inflammatory cytokines via inhibition of nuclear factor-κB, c-Jun NH2-terminal kinases, and Akt in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Phlorofucofuroeckol A: A Deep Dive into its Anti-inflammatory Properties
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Phlorofucofuroeckol A (PFF-A) is a phlorotannin, a class of polyphenolic compounds found in brown algae such as Ecklonia cava and Ecklonia stolonifera.[1] Emerging research has highlighted the potent anti-inflammatory properties of PFF-A, positioning it as a promising candidate for the development of novel therapeutics for a range of inflammatory diseases. This technical guide provides an in-depth overview of the anti-inflammatory mechanisms of PFF-A, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.
Mechanism of Action: Inhibition of Key Inflammatory Pathways
This compound exerts its anti-inflammatory effects primarily through the modulation of two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of a multitude of pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory mediators.
This compound has been shown to potently inhibit the activation of the NF-κB pathway.[1][2][3] It achieves this by preventing the degradation of IκB-α, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[3] This inhibitory action effectively halts the downstream cascade of inflammatory gene expression.
MAPK Signaling Pathway
The MAPK signaling cascade, which includes key kinases such as p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. This compound has been demonstrated to inhibit the phosphorylation of p38 MAPK and JNK, but not ERK, in LPS-stimulated microglial cells.[3] In macrophages, PFF-A was found to inhibit the activation of Akt and p38 MAPK.[1][2] This targeted inhibition of specific MAPK pathways contributes to its overall anti-inflammatory effect.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound
| Inflammatory Mediator | Cell Line | Inducer | PFF-A Concentration | % Inhibition / Effect | Reference |
| Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS | 20 µM | Significant decrease in iNOS mRNA | [1] |
| Nitric Oxide (NO) | Microglial Cells | LPS | Pre-treatment | Attenuated production | [3] |
| Prostaglandin (B15479496) E2 (PGE2) | RAW 264.7 Macrophages | LPS | 20 µM | Significant decrease in COX-2 mRNA | [1] |
| Prostaglandin E2 (PGE2) | Microglial Cells | LPS | Pre-treatment | Attenuated production | [3] |
| TNF-α | RAW 264.7 Macrophages | LPS | 20 µM | Significantly reduced | [1] |
| IL-6 | RAW 264.7 Macrophages | LPS | 20 µM | Significantly reduced | [1] |
| IL-1β | RAW 264.7 Macrophages | LPS | 20 µM | Significantly reduced | [1] |
Note: Specific IC50 values for the inhibition of these mediators by this compound are not consistently reported in the reviewed literature. The data presented reflects significant inhibition at the specified concentrations.
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Inflammatory Challenge | PFF-A Treatment | Key Findings | Reference |
| Mice | Carrageenan-induced paw edema | To be determined | To be determined |
Note: While the carrageenan-induced paw edema model is a standard for evaluating anti-inflammatory compounds, specific studies detailing the in-vivo efficacy of this compound in this model with quantitative data were not prominently available in the initial literature search.
Experimental Protocols
The following are representative protocols for key experiments used to evaluate the anti-inflammatory properties of this compound.
Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Materials:
-
RAW 264.7 macrophage cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Mix the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration from a sodium nitrite standard curve.
Protocol 2: Western Blot Analysis of iNOS and COX-2 Expression
Materials:
-
RAW 264.7 macrophage cells
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and treat with PFF-A and/or LPS as described for the NO assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the β-actin loading control.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Pro-inflammatory Cytokine mRNA Expression
Materials:
-
RAW 264.7 macrophage cells
-
This compound
-
LPS
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Culture and treat RAW 264.7 cells with PFF-A and/or LPS.
-
Extract total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qRT-PCR using SYBR Green master mix and specific primers for the target genes.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to the housekeeping gene.
Conclusion
This compound demonstrates significant anti-inflammatory properties through the potent inhibition of the NF-κB and MAPK signaling pathways. This leads to a marked reduction in the production of key inflammatory mediators, including nitric oxide, prostaglandin E2, and pro-inflammatory cytokines. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound for the treatment of inflammatory diseases. Further in-vivo studies are warranted to fully elucidate its efficacy and safety profile in preclinical models.
References
- 1. This compound inhibits the LPS-stimulated iNOS and COX-2 expressions in macrophages via inhibition of NF-κB, Akt, and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound suppresses expression of inducible nitric oxide synthase, cyclooxygenase-2, and pro-inflammatory cytokines via inhibition of nuclear factor-κB, c-Jun NH2-terminal kinases, and Akt in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Safety Profile of Phlorofucofuroeckol A: An In-depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary toxicity studies conducted on Phlorofucofuroeckol A (PFF-A), a phlorotannin isolated from brown algae, primarily of the Ecklonia species. The available data from in vitro and in vivo studies suggest a favorable safety profile at concentrations effective for its various reported biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This document synthesizes the current understanding of PFF-A's cytotoxicity, its effects in animal models, and the molecular pathways it modulates.
Quantitative Toxicity Data
The following tables summarize the key quantitative data from cytotoxicity and radical scavenging assays to provide a comparative overview of the toxicity profile of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | Key Findings | Concentration/Dosage | Reference |
| Vero (Monkey Kidney) | MTT Assay | No toxicity observed. | Up to 41.5 µM | [1][2] |
| RAW 264.7 (Murine Macrophage) | Cell Titer-Glo | CC50: 67.37 µM | 24-hour treatment | [3][4] |
| PC12 (Rat Pheochromocytoma) | Cell Viability Assay | Non-toxic up to 12.5 µM. Significant viability reduction at 25-100 µM. | 24-hour treatment | [5][6] |
| HCT116 & SW480 (Human Colorectal Cancer) | MTT Assay | Decreased cell viability. | 50 and 100 µM | [7] |
| C2C12 (Mouse Myoblast) | Cell Viability Assay | Non-cytotoxic at tested concentrations. | Not specified | [8] |
Table 2: Radical Scavenging Activity of this compound
| Radical | IC50 Value (µM) | Reference |
| DPPH | 10.3 | [2] |
| Hydroxyl | 21.4 | [2] |
| Alkyl | 3.9 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below to facilitate replication and further investigation.
In Vitro Cytotoxicity Assessment in Vero Cells
-
Cell Culture: Vero cells were seeded in a 96-well plate at a density of 1.0 × 10^5 cells/mL and incubated for 16 hours at 37°C.
-
Treatment: Cells were treated with various concentrations of PFF-A (e.g., 5.0, 20.8, and 41.5 µM) and incubated for 2 hours.
-
Induction of Damage (for protective effect studies): 2,2-azobis (2-amidinopropane) dihydrochloride (B599025) (AAPH) was added at a final concentration of 15 mM.
-
Viability Assay: Cell viability was determined using the MTT assay.[1][2]
Cytotoxicity Evaluation in RAW 264.7 Macrophages
-
Cell Seeding: RAW 264.7 cells were seeded into a 96-well plate at a density of 1 × 10^4 cells/well and incubated for 24 hours.
-
Treatment: The cells were treated with varying concentrations of PFF-A for 24 hours.
-
Viability Measurement: Cell viability was assessed using the Cell Titer-Glo Luminescent Cell Viability Assay Kit.[4]
Neurotoxicity Assessment in PC12 Cells
-
Cell Culture: PC12 cells were seeded at 2 × 10^4 cells per well in 96-well plates and incubated for 24 hours.
-
Treatment: Cells were treated with PFF-A at concentrations ranging from 0 to 100 µM.
-
Neurotoxicity Induction (for neuroprotective studies): Hydrogen peroxide (H2O2) or Amyloid β peptide (Aβ1–42) was used to induce cell death.
-
Viability Assay: Neuronal cell viability was measured to determine the toxic or protective effects.[5][6]
In Vivo Toxicity Evaluation in Zebrafish Embryos
-
Model Organism: Zebrafish embryos were utilized.
-
Treatment: Embryos were treated with PFF-A in the presence or absence of AAPH.
-
Endpoint Analysis: Reactive oxygen species (ROS) levels and cell death were measured to assess the protective effects of PFF-A against AAPH-induced toxicity.[1][2][9]
Signaling Pathways and Mechanisms of Action
This compound has been shown to modulate several key signaling pathways involved in inflammation and apoptosis, which are critical for understanding its toxicological and therapeutic potential.
Anti-inflammatory Signaling Pathway
PFF-A has been demonstrated to exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways. In lipopolysaccharide (LPS)-stimulated microglial cells and RAW 264.7 macrophages, PFF-A treatment led to the inactivation of NF-κB by preventing the degradation of its inhibitor, IκB-α, and inhibiting the nuclear translocation of the p65 subunit.[3][10] Furthermore, PFF-A inhibited the phosphorylation of JNK and p38 MAPK, key components of the MAPK cascade.[10]
Apoptosis Regulation Pathway
In the context of oxidative stress-induced apoptosis, PFF-A has shown protective effects. In AAPH-stimulated Vero cells, PFF-A treatment inhibited the expression of the pro-apoptotic proteins Bax and cleaved caspase-3, while increasing the expression of the anti-apoptotic protein Bcl-xL.[1][2] This modulation of the Bcl-2 family of proteins suggests that PFF-A can mitigate apoptosis triggered by oxidative insults. Conversely, in human colorectal cancer cells, PFF-A was found to induce apoptosis, indicating a context-dependent effect.[7]
Experimental Workflow for In Vitro Toxicity Screening
The general workflow for assessing the in vitro toxicity of this compound is depicted below. This process is fundamental in determining the dose-dependent effects of the compound on cell viability and identifying safe concentration ranges for further mechanistic studies.
References
- 1. e-algae.org [e-algae.org]
- 2. Evaluation of phlorofucofuroeckol-A isolated from Ecklonia cava (Phaeophyta) on anti-lipid peroxidation in vitro and in vivo -ALGAE | Korea Science [koreascience.kr]
- 3. Phlorofucofuroeckol-A: A Natural Compound with Potential to Attenuate Inflammatory Diseases Caused by Airborne Fine Dust [mdpi.com]
- 4. Phlorofucofuroeckol-A: A Natural Compound with Potential to Attenuate Inflammatory Diseases Caused by Airborne Fine Dust - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of phlorofucofuroeckol-A isolated from Ecklonia cava (Phaeophyta) on anti-lipid peroxidation in vitro and in vivo [e-algae.org]
- 10. This compound suppresses expression of inducible nitric oxide synthase, cyclooxygenase-2, and pro-inflammatory cytokines via inhibition of nuclear factor-κB, c-Jun NH2-terminal kinases, and Akt in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Phlorofucofuroeckol A from Ecklonia cava
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ecklonia cava, an edible brown alga found in the coastal waters of Japan and Korea, is a rich source of phlorotannins, a class of polyphenolic compounds with a wide range of biological activities. Among these, Phlorofucofuroeckol A (PFF-A) has garnered significant attention for its potent antioxidant, anti-inflammatory, anti-allergic, and anti-cancer properties.[1][2] The effective extraction and purification of PFF-A are crucial for its further investigation and potential therapeutic applications. This document provides detailed application notes and protocols for various methods of extracting PFF-A from Ecklonia cava, including conventional solvent-based methods, advanced chromatographic techniques, and green extraction technologies.
Data Presentation: Comparative Analysis of Extraction Methods
The selection of an appropriate extraction and purification strategy depends on the desired yield, purity, scalability, and available resources. Below is a summary of quantitative data from various studies to facilitate comparison.
| Extraction Method | Starting Material | Key Parameters | Yield of PFF-A | Purity of PFF-A | Reference |
| Solvent Extraction & Column Chromatography | Dried E. cava powder | Extraction: 70% aqueous ethanol (B145695). Purification: ODS column chromatography, Sephadex LH-20, HPLC. | Not explicitly stated for PFF-A alone, but a purified polyphenolic extract contained 3.5% PFF-A. | 98.0 wt% | [1][3][4] |
| Centrifugal Partition Chromatography (CPC) | 500 mg of crude ethyl acetate (B1210297) fraction | Two-phase solvent system: n-hexane:EtOAc:methanol:water (2:7:3:7, v/v). | 31.1 mg | ≥90% | [5] |
| Enzyme-Assisted Extraction (General Phlorotannins) | Dried Sargassum dupplicatum powder | Enzyme: Cellulase (7.5% v/v), 3-hour treatment. Followed by 96% ethanol extraction. | Phlorotannin content: 4.45 ± 0.11 mg phloroglucinol (B13840) equivalent/g DW. (PFF-A specific yield not provided). | Not specified | [1] |
| Supercritical Fluid Extraction (General Phlorotannins) | Dried Saccharina japonica powder | Temperature: 48.98 °C, Pressure: 300 bar, Co-solvent: 2.00% water. | Phlorotannin yield: 0.927 ± 0.026 mg/g. (PFF-A specific yield not provided). | Not specified |
Experimental Protocols & Workflows
This section provides detailed methodologies for the key extraction and purification techniques.
Protocol 1: Conventional Solvent Extraction and Fractionation
This protocol describes a standard method for obtaining a phlorotannin-rich ethyl acetate fraction from Ecklonia cava.
1. Sample Preparation:
- Collect fresh Ecklonia cava and wash thoroughly with fresh water to remove salt and debris.
- Freeze-dry the seaweed to preserve the integrity of the phlorotannins.
- Grind the dried fronds into a fine powder (approximately 40-60 mesh).
2. Initial Solvent Extraction:
- Macerate the dried E. cava powder (e.g., 1 kg) with 70% aqueous ethanol at a 1:10 solid-to-liquid ratio (w/v).
- Stir the mixture at room temperature for 24 hours.
- Filter the extract through cheesecloth and then filter paper to separate the solid residue.
- Repeat the extraction process on the residue two more times to ensure exhaustive extraction.
- Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude ethanol extract.
3. Solvent Partitioning (Fractionation):
- Suspend the crude ethanol extract in distilled water.
- Perform liquid-liquid partitioning in a separatory funnel with an equal volume of ethyl acetate (EtOAc).
- Shake vigorously and allow the layers to separate. Collect the upper EtOAc layer.
- Repeat the partitioning of the aqueous layer with fresh EtOAc two more times.
- Combine all EtOAc fractions and concentrate using a rotary evaporator to yield the phlorotannin-rich EtOAc fraction.
Workflow Diagram for Solvent Extraction and Fractionation:
Caption: Workflow for conventional solvent extraction of PFF-A.
Protocol 2: Purification of PFF-A using Centrifugal Partition Chromatography (CPC)
This protocol is for the preparative isolation of PFF-A from the ethyl acetate fraction obtained in Protocol 1.
1. Preparation of Two-Phase Solvent System:
- Prepare a two-phase solvent system consisting of n-hexane, ethyl acetate, methanol, and water in a volumetric ratio of 2:7:3:7.[5]
- Mix the solvents thoroughly in a separatory funnel and allow them to equilibrate at room temperature.
- Separate the upper (stationary phase) and lower (mobile phase) layers. Degas both phases before use.
2. CPC Operation:
- Fill the CPC column with the stationary phase (upper phase).
- Set the rotational speed of the centrifuge to the desired level (e.g., 1000 rpm).
- Pump the mobile phase (lower phase) through the column at a specific flow rate (e.g., 2-5 mL/min) until hydrodynamic equilibrium is reached.
- Dissolve a known amount of the dried EtOAc fraction (e.g., 500 mg) in a small volume of the biphasic solvent mixture (1:1 v/v of upper and lower phases).
- Inject the sample into the CPC system.
- Collect fractions of the eluent at regular intervals using a fraction collector.
3. Fraction Analysis and Final Purification:
- Monitor the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing PFF-A.
- Pool the PFF-A-rich fractions and concentrate them under reduced pressure.
- If necessary, perform a final purification step using preparative HPLC to achieve high purity (e.g., >98%).
- Confirm the identity and purity of the isolated PFF-A using HPLC and mass spectrometry.[5]
Workflow Diagram for CPC Purification:
Caption: Workflow for the purification of PFF-A using CPC.
Protocol 3: Enzyme-Assisted Extraction (EAE) of Phlorotannins
This is a generalized protocol for EAE of phlorotannins from brown algae, which can be optimized for Ecklonia cava. The principle is to use enzymes to break down the algal cell wall, facilitating the release of intracellular compounds.
1. Sample and Enzyme Preparation:
- Use dried, powdered Ecklonia cava as the starting material.
- Select appropriate enzymes such as cellulase, xylanase, or commercial mixtures like Viscozyme. The choice of enzyme depends on the composition of the algal cell wall.
- Prepare an enzyme solution in a suitable buffer (e.g., acetate or citrate (B86180) buffer) at the optimal pH for the chosen enzyme.
2. Enzymatic Hydrolysis:
- Suspend the algal powder in the buffer at a defined solid-to-liquid ratio.
- Add the enzyme solution to the slurry at a predetermined concentration (e.g., 2-10% v/v).[1]
- Incubate the mixture in a shaking water bath at the optimal temperature for the enzyme (e.g., 40-50°C) for a specified duration (e.g., 1-5 hours).[1]
3. Post-Hydrolysis Extraction:
- Deactivate the enzyme by heating the mixture (e.g., at 90-100°C for 10 minutes).
- Centrifuge the mixture to separate the solid residue.
- Extract the supernatant and the residue with an organic solvent (e.g., 70-96% ethanol) as described in Protocol 1.
- The resulting crude extract can then be further purified using the methods in Protocol 2.
Workflow Diagram for Enzyme-Assisted Extraction:
Caption: Generalized workflow for enzyme-assisted extraction.
Protocol 4: Supercritical Fluid Extraction (SFE) of Phlorotannins
This generalized protocol for SFE of phlorotannins is based on conditions reported for other brown algae and can be adapted for Ecklonia cava. SFE is a green technology that uses a supercritical fluid, typically CO₂, as the solvent.
1. Sample Preparation:
- Use dried, finely powdered Ecklonia cava. The particle size is critical for efficient extraction.
- Pack the powdered algae into the extraction vessel of the SFE system.
2. SFE Parameters:
- Supercritical Fluid: Carbon dioxide (CO₂).
- Co-solvent: Due to the polarity of phlorotannins, a co-solvent such as ethanol or water is necessary. The percentage of co-solvent can range from 2% to 20%.
- Temperature: Set the extraction temperature in the range of 40-60°C.
- Pressure: Apply a pressure in the range of 200-400 bar (20-40 MPa).
- Flow Rate: Maintain a constant flow rate of CO₂ and the co-solvent.
3. Extraction and Collection:
- Pressurize and heat the CO₂ to bring it to a supercritical state.
- Introduce the co-solvent into the supercritical CO₂ stream.
- Pass the supercritical fluid through the extraction vessel containing the algal powder.
- The extract-laden fluid then flows into a separator where the pressure is reduced, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.
- Collect the precipitated extract. The extract can be further purified using chromatographic methods.
Workflow Diagram for Supercritical Fluid Extraction:
Caption: Schematic of a Supercritical Fluid Extraction process.
Conclusion
The extraction and purification of this compound from Ecklonia cava can be achieved through various methodologies, each with its own advantages and disadvantages. Conventional solvent extraction followed by chromatographic purification, particularly using Centrifugal Partition Chromatography, is a well-documented and effective approach for obtaining high-purity PFF-A on a laboratory scale. Emerging green technologies like enzyme-assisted extraction and supercritical fluid extraction offer more sustainable alternatives, although they may require further optimization to maximize the yield of specific phlorotannins like PFF-A. The choice of method should be guided by the specific research or development goals, considering factors such as yield, purity requirements, environmental impact, and scalability.
References
- 1. Antioxidant Phlorotannin from Brown Algae Sargassum dupplicatum: Enzyme-assissted Extraction and Purification, World Journal of Food Science and Technology, Science Publishing Group [sciencepublishinggroup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cetjournal.it [cetjournal.it]
Application Notes and Protocols for the Purification of Phlorofucofuroeckol A using Centrifugal Partition Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phlorofucofuroeckol A, a phlorotannin found in brown algae such as Ecklonia cava, has garnered significant interest within the scientific community due to its diverse biological activities. These include potent antioxidant, anti-inflammatory, and neuroprotective properties. As research into its therapeutic potential expands, the need for efficient and scalable purification methods is paramount. Centrifugal Partition Chromatography (CPC) has emerged as a highly effective technique for the one-step purification of this compound, offering high purity and recovery without the use of solid stationary phases that can lead to sample loss.[1] This application note provides a detailed protocol for the purification of this compound from Ecklonia cava extract using CPC, along with relevant data and visualizations to aid researchers in their drug discovery and development efforts.
Data Presentation
The following table summarizes the quantitative data obtained from the purification of this compound from an ethyl acetate (B1210297) fraction of Ecklonia cava crude extract using a one-step Centrifugal Partition Chromatography system.[1]
| Parameter | Value | Reference |
| Starting Material | 500 mg of crude ethyl acetate extract | [1] |
| Isolated Compound | Phlorofucofuroeckol-A | [1] |
| Yield | 31.1 mg | [1] |
| Purity | ≥90% (determined by HPLC) | [1] |
| Recovery | Not explicitly stated, but calculable from initial concentration if known. | |
| Processing Time | Not explicitly stated, but CPC is known for faster processing times. |
Experimental Protocols
Preparation of Crude Extract from Ecklonia cava
A detailed protocol for the preparation of the crude extract is essential for successful purification.
Materials:
-
Dried Ecklonia cava powder
-
Ethyl acetate (EtOAc)
-
Distilled water
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Protocol:
-
Extract the dried Ecklonia cava powder three times with 80% methanol at room temperature with shaking.
-
Filter the extract to remove solid residues.
-
Concentrate the filtrate using a rotary evaporator at 40°C to obtain the methanol extract.
-
Suspend the methanol extract in distilled water and partition it with an equal volume of ethyl acetate in a separatory funnel.
-
Repeat the ethyl acetate partitioning step three times.
-
Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to obtain the crude ethyl acetate extract.
-
Dry the crude extract completely and store it at -20°C until use.
Centrifugal Partition Chromatography (CPC) Protocol
This protocol outlines the steps for the purification of this compound from the crude extract.
Instrumentation:
-
Centrifugal Partition Chromatograph (e.g., Kromaton FCPC, Armen Instrument CPC)
-
Solvent delivery pump
-
UV-Vis detector
-
Fraction collector
Two-Phase Solvent System:
-
Prepare a two-phase solvent system of n-hexane:ethyl acetate:methanol:water in a volume ratio of 2:7:3:7.[1]
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
The upper phase will serve as the stationary phase, and the lower phase will be the mobile phase (or vice versa, depending on the elution mode).
CPC Operation:
-
Stationary Phase Loading: Fill the CPC rotor with the stationary phase at a low rotational speed (e.g., 500 rpm).
-
Rotor Speed: Increase the rotational speed to the desired setpoint (e.g., 1500-2000 rpm). The optimal speed may vary depending on the instrument and rotor volume.
-
Mobile Phase Pumping: Pump the mobile phase through the system at a specific flow rate (e.g., 5-10 mL/min for a laboratory-scale instrument). Continue pumping until the stationary phase is equilibrated and a stable baseline is achieved on the detector.
-
Sample Injection: Dissolve a known amount of the crude ethyl acetate extract (e.g., 500 mg) in a small volume of the biphasic solvent system and inject it into the CPC.
-
Elution and Fraction Collection: Elute the sample with the mobile phase. Monitor the effluent with a UV detector (e.g., at 280 nm) and collect fractions at regular intervals using a fraction collector.
-
Stationary Phase Extrusion: After the elution of the compounds of interest, stop the mobile phase flow and extrude the stationary phase from the rotor to recover any retained compounds.
Post-CPC Analysis:
-
Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound and to determine its purity.
-
Pool the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the purification of this compound.
Caption: Workflow for this compound purification.
Signaling Pathway Diagram
This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[2] The following diagram depicts a simplified representation of this mechanism.
Caption: Inhibition of NF-κB/MAPK pathway by this compound.
References
Application Note: Quantification of Phlorofucofuroeckol A using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phlorofucofuroeckol A is a phlorotannin, a class of polyphenolic compounds found in brown algae such as Ecklonia cava.[1][2][3] These compounds are known for their diverse biological activities, including antioxidant, anti-inflammatory, anti-allergic, and anti-cancer properties.[4][5] As interest in phlorotannins for pharmaceutical and nutraceutical applications grows, robust analytical methods for their quantification are crucial for quality control and standardization. This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).
Principle
High-Performance Liquid Chromatography (HPLC) separates compounds in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A Diode Array Detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, providing spectral information that can aid in peak identification and purity assessment. For the quantification of this compound, a reversed-phase HPLC method is typically employed, and the compound is detected by its UV absorbance.
Quantitative Data Summary
The following table summarizes the quantitative data for the HPLC-DAD method for this compound and a related phlorotannin, dieckol (B191000), as reported in the literature.
| Parameter | This compound | Dieckol | Reference |
| Retention Time (min) | 39 | 32 | [1] |
| Linearity (r) | >0.996 | >0.996 | [6] |
| Limit of Detection (LOD) | 5.82 µg/mL | 7.27 µg/mL | [1] |
| Limit of Quantification (LOQ) | 19.41 µg/mL | 24.15 µg/mL | [1] |
| Accuracy (%) | 94.02 | 92.64 | [1] |
| Precision (%) | 3.94 | 3.92 | [1] |
Experimental Protocols
Extraction of this compound from Brown Algae
This protocol describes a general procedure for the extraction of phlorotannins from brown algae.
Materials and Reagents:
-
Dried brown algae (Ecklonia cava) powder
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
n-Hexane (analytical grade)
-
Ethyl acetate (B1210297) (analytical grade)
-
Dichloromethane (analytical grade)
-
Chloroform (B151607) (analytical grade)
-
Silica (B1680970) gel for column chromatography
-
Rotary evaporator
-
Freeze dryer
Procedure:
-
Defatting: Soak the dried algal powder in n-hexane to remove lipids. Discard the hexane (B92381) fraction.
-
Extraction: Extract the defatted algal powder with methanol or aqueous ethanol (B145695) (e.g., 52% ethanol).[5]
-
Solvent Partitioning: Concentrate the extract using a rotary evaporator. The crude extract can be further partitioned using solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol. This compound is typically found in the more polar fractions.[2]
-
Column Chromatography: The fraction rich in this compound can be further purified using silica gel column chromatography with a gradient of chloroform and methanol.[2]
-
Final Purification: The fractions containing this compound can be subjected to final purification by preparative HPLC.[2]
-
Sample Preparation for HPLC Analysis: Dissolve the dried, purified extract or the analytical standard in 100% methanol to a known concentration (e.g., 1 mg/mL) and store at -20°C until analysis.[1]
HPLC-DAD Quantification Protocol
Instrumentation and Conditions:
-
HPLC System: An Agilent 1100 Series HPLC System or equivalent, equipped with a degasser, quaternary pump, autosampler, column oven, and diode array detector.[7]
-
Column: Supelco Discovery C18, 4.6 x 250 mm, 5 µm particle size.[7]
-
Column Temperature: 25 °C.[7]
-
Mobile Phase A: 0.05% Phosphoric acid in deionized water.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient Elution:
-
0–4 min, 0% B
-
4–8 min, 0–30% B
-
8–30 min, 30–45% B
-
30–31 min, 45–70% B
-
31–36 min, 70% B
-
36–37 min, 70–0% B
-
37–45 min, 0% B.[7]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 100 µL.[1]
-
DAD Wavelength: 290 nm.[1]
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol (e.g., 100 mg/L).
-
Prepare a series of working standard solutions by serially diluting the stock solution with 50% methanol to achieve a concentration range that brackets the expected concentration in the samples (e.g., 0.5, 2, 5, 10, and 20 mg/L).[7]
Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (50% methanol) to ensure no interfering peaks are present.
-
Inject the standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample extracts.
-
After each run, monitor the baseline to ensure it returns to the initial state before the next injection.
Data Analysis:
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. The retention time for this compound is approximately 39 minutes under the specified conditions.[1]
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Calculate the final concentration of this compound in the original sample, taking into account the dilution factors during sample preparation.
Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Phlorotannins–bioactivity and extraction perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Method development and validation of phloroglucinol and dieckol in Ecklonia cava using HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phlorofucofuroeckol A In Vitro Cell Viability Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Phlorofucofuroeckol A (PFF-A) is a phlorotannin, a type of polyphenolic compound found in brown algae, that has garnered significant interest for its potential therapeutic properties, including anti-cancer, antioxidant, and anti-inflammatory effects.[1][2][3] This document provides a detailed protocol for assessing the in vitro cytotoxic effects of PFF-A on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Additionally, it summarizes the quantitative data from studies on its impact on cell viability and illustrates the key signaling pathway involved.
Data Presentation
The cytotoxic effects of this compound have been evaluated in several human colorectal cancer cell lines. The following table summarizes the dose-dependent impact of PFF-A on cell viability after 24 hours of treatment.
| Cell Line | PFF-A Concentration (µM) | % Cell Viability | Reference |
| HCT116 | 50 | 84% | [1][4] |
| 100 | 62% | [1][4] | |
| SW480 | 50 | 58% | [1][4] |
| 100 | 10% | [1][4] | |
| LoVo | 50 | 61% | [1][4] |
| 100 | 53% | [1][4] | |
| HT-29 | 50 | 75% | [1][4] |
| 100 | 69% | [1][4] | |
| RAW 264.7 | 67.37 (CC50) | 50% | [5] |
Note: The CC50 value for RAW 264.7 cells represents the concentration at which 50% of cell viability is inhibited.[5]
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6][7]
Materials:
-
This compound (PFF-A)
-
Human colorectal cancer cell lines (e.g., HCT116, SW480, LoVo, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[6]
-
Dimethyl Sulfoxide (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)[8]
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight in a humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of PFF-A in DMSO. Further dilute the stock solution with serum-free medium to achieve the desired final concentrations (e.g., 0, 50, and 100 µM). The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of PFF-A. Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a negative control (medium only).
-
Incubate the plate for 24 hours in a humidified incubator.[1][4]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from each well.
-
Add 100-150 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[6][7]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or 690 nm can be used to subtract background absorbance.
-
The absorbance values are directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
The results can be plotted as a dose-response curve to determine the IC50 value (the concentration of PFF-A that inhibits 50% of cell growth).
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the MTT cell viability assay.
Signaling Pathway Diagram
Caption: PFF-A induced apoptosis signaling pathway.
Mechanism of Action:
This compound has been shown to induce apoptosis in human colorectal cancer cells.[1][2][4] The proposed mechanism involves the upregulation of Activating Transcription Factor 3 (ATF3), a key regulator of apoptosis.[1][2][4][9] This upregulation is mediated by the activation of several kinases, including p38, c-Jun N-terminal kinases (JNK), glycogen (B147801) synthase kinase (GSK) 3β, and IκB kinase (IKK)-α.[2] The increased expression of ATF3 ultimately leads to programmed cell death, thereby reducing cancer cell viability.[2] Furthermore, in some contexts, PFF-A has been observed to modulate the NF-κB/MAPK signaling pathway, which is also crucial in regulating inflammatory responses and cell survival.[5]
References
- 1. In Vitro Anticancer Activity of this compound via Upregulation of Activating Transcription Factor 3 against Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Anticancer Activity of this compound via Upregulation of Activating Transcription Factor 3 against Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phlorofucofuroeckol-A: A Natural Compound with Potential to Attenuate Inflammatory Diseases Caused by Airborne Fine Dust - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. researchhub.com [researchhub.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Call the Eckols: Present and Future Potential Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of a Phlorofucofuroeckol A-based Therapeutic Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Phlorofucofuroeckol A (PFF-A) is a phlorotannin, a class of polyphenolic compounds, isolated from various species of brown algae, including Ecklonia cava, Ecklonia stolonifera, and Eisenia bicyclis.[1][2][3] This natural compound has garnered significant scientific interest due to its diverse and potent biological activities. PFF-A possesses a molecular formula of C₃₀H₁₈O₁₄ and a molecular weight of 602.45 g/mol .[3][4][5] Extensive research has demonstrated its therapeutic potential across several domains, including anti-inflammatory, antioxidant, neuroprotective, anti-cancer, and anti-allergic applications.[1][2][4][6][7] These application notes provide a comprehensive overview of the key biological activities of PFF-A, detailed protocols for its investigation, and a summary of quantitative data to aid in the development of PFF-A as a therapeutic agent.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₀H₁₈O₁₄ | [4][5] |
| Molecular Weight | 602.45 g/mol | [3][4] |
| IUPAC Name | 4,9-bis(3,5-dihydroxyphenoxy)-[1]benzofuro[3,2-a]oxanthrene-1,3,6,10,12-pentol | [5] |
| Source | Brown algae (Ecklonia cava, Ecklonia stolonifera, Eisenia bicyclis) | [1][2][3] |
Section 1: Biological Activities and Mechanisms of Action
PFF-A exhibits a broad spectrum of biological activities, making it a promising candidate for therapeutic development.
Anti-inflammatory Activity
PFF-A has demonstrated significant anti-inflammatory effects by modulating key signaling pathways.[1][2][8] It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE₂), and pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β.[2][8][9]
Mechanism of Action: The primary anti-inflammatory mechanism of PFF-A involves the inhibition of the NF-κB and MAPK signaling pathways.[1][8] In lipopolysaccharide (LPS)-stimulated microglial cells and RAW 264.7 macrophages, PFF-A treatment leads to:
-
Prevention of IκB-α degradation and subsequent nuclear translocation of the p65 subunit of NF-κB.[10]
-
Inhibition of the phosphorylation of JNK and p38 MAPK, and in some cases, partial inhibition of ERK phosphorylation.[1][10]
Antioxidant and Cytoprotective Activity
PFF-A is a potent antioxidant, exhibiting strong radical scavenging activity.[9][11] It can protect cells from oxidative stress-induced damage and lipid peroxidation.[12][13]
Mechanism of Action:
-
Protects against lipid peroxidation induced by agents like 2,2-azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH).[12][13]
-
Inhibits apoptosis by downregulating pro-apoptotic proteins like Bax and caspase-3 and upregulating anti-apoptotic proteins like Bcl-xL.[12]
Neuroprotective Effects
PFF-A has shown promise in the context of neurodegenerative diseases.[7]
Mechanism of Action:
-
Inhibits microglial activation and the subsequent production of neuroinflammatory mediators.[7][10]
-
Inhibits BACE1, an enzyme involved in the production of amyloid-β peptides in Alzheimer's disease.[7]
-
Reduces glutamate-induced excitotoxicity.[7]
-
Inhibits amyloid-β peptide self-aggregation.[15]
Anti-cancer Activity
PFF-A has been shown to inhibit the growth of various cancer cell lines, including human colorectal cancer cells.[4]
Mechanism of Action:
-
Induces apoptosis in cancer cells through the upregulation of Activating Transcription Factor 3 (ATF3).[4]
-
PFF-A-mediated ATF3 expression is regulated by the p38, JNK, GSK3β, and IKK-α pathways.[4]
-
Induces cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[4]
Other Activities
-
Anti-allergic: Inhibits histamine (B1213489) release.[6][14]
-
Skeletal Muscle Growth: While PFF-A itself did not show significant effects on myoblast proliferation, other related phlorotannins like dieckol (B191000) and PHB were shown to promote muscle growth by modulating Smad and IGF-1 signaling.[16]
-
GPCR Modulation: PFF-A acts as an agonist at the α2C adrenergic and cannabinoid 1 receptors, and as an antagonist at the adenosine (B11128) 2A, δ-opioid, GLP-1, 5-HT1A, and vasopressin 1A receptors.[17]
Section 2: Quantitative Data Summary
The following tables summarize the quantitative data for the biological activities of this compound.
Table 1: In Vitro Efficacy and Potency
| Assay | Cell Line | Parameter | Value | Reference |
| GPCR Agonist Activity | CHO-K1 (α₂C-AR) | EC₅₀ | 23.67 ± 3.32 µM | [17] |
| GPCR Antagonist Activity | HEK-293 (A₂A-AR) | IC₅₀ | 20.24 ± 2.01 µM | [17] |
| GPCR Antagonist Activity | CHO-K1 (δ-OPR) | IC₅₀ | 29.35 ± 2.11 µM | [17] |
| GPCR Antagonist Activity | βTC6 (GLP-1R) | IC₅₀ | 21.56 ± 2.16 µM | [17] |
| GPCR Antagonist Activity | CHO-K1 (5-HT₁AR) | IC₅₀ | 17.75 ± 3.42 µM | [17] |
| Hepatoprotective Effect | Primary rat hepatocytes | EC₅₀ | 4.4 µg/mL | [18] |
| Anti-cancer (Cell Viability) | HCT116 human colorectal cancer cells | % viability at 50 µM | 84% | [4] |
| Anti-cancer (Cell Viability) | HCT116 human colorectal cancer cells | % viability at 100 µM | 62% | [4] |
| Anti-cancer (Cell Viability) | SW480 human colorectal cancer cells | % viability at 50 µM | 58% | [4] |
| Anti-cancer (Cell Viability) | SW480 human colorectal cancer cells | % viability at 100 µM | 10% | [4] |
| Anti-lipid Peroxidation | Vero cells (AAPH-induced) | Cell viability at 5.0 µM | 61% | [13] |
| Anti-lipid Peroxidation | Vero cells (AAPH-induced) | Cell viability at 20.8 µM | 77% | [13] |
| Anti-lipid Peroxidation | Vero cells (AAPH-induced) | Cell viability at 41.5 µM | 79% | [13] |
Note: EC₅₀ is the half-maximal effective concentration, and IC₅₀ is the half-maximal inhibitory concentration.[19][20][21]
Section 3: Experimental Protocols
The following are detailed protocols for key experiments in the development of a PFF-A-based therapeutic agent.
Extraction and Purification of this compound
This protocol describes a general method for the extraction and purification of PFF-A from brown algae.
Materials:
-
Dried brown algae (e.g., Ecklonia cava)
-
Ethanol (B145695) (70-95%)
-
Hexane
-
Chloroform
-
Ethyl acetate (B1210297)
-
Methanol
-
Water
-
Centrifugal partition chromatography (CPC) system or HPLC system
-
Rotary evaporator
Protocol:
-
Wash fresh seaweed with tap water to remove salt and debris, then dry.[2]
-
Extract the dried, powdered algae with 70% ethanol at 70°C under reflux for 4 hours. Repeat the extraction.[2]
-
Filter the ethanol extract and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.[2][22]
-
Suspend the crude extract in water and perform a liquid-liquid partition sequentially with hexane, chloroform, and ethyl acetate.[2][22]
-
Collect the ethyl acetate fraction, which is enriched with phlorotannins, and evaporate the solvent.[2][22]
-
Further purify PFF-A from the ethyl acetate fraction using centrifugal partition chromatography (CPC) with a two-phase solvent system (e.g., n-hexane:ethyl acetate:methanol:water at a 2:7:3:7 ratio) or by preparative high-performance liquid chromatography (HPLC).[23][24]
-
Analyze the purity of the isolated PFF-A using analytical HPLC and confirm its structure using NMR and LC-MS/MS.[1][2]
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol details the procedure for evaluating the anti-inflammatory effects of PFF-A in a cell-based assay.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin
-
This compound (PFF-A)
-
Lipopolysaccharide (LPS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Reagents for qRT-PCR (RNA extraction kit, cDNA synthesis kit, primers for TNF-α, IL-6, IL-1β, and a housekeeping gene)
-
Reagents for Western blotting (lysis buffer, primary and secondary antibodies for p-p65, p65, p-IκBα, IκBα, p-JNK, JNK, p-p38, p38, and β-actin)
Protocol:
Cell Viability Assay (MTT):
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[2]
-
Treat the cells with various concentrations of PFF-A for 24 hours.[2]
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm to determine cell viability.[4]
Measurement of Pro-inflammatory Cytokine Expression (qRT-PCR):
-
Seed RAW 264.7 cells in a 6-well plate.
-
Pre-treat the cells with a non-toxic concentration of PFF-A (e.g., 10 µM) for 3 hours.[1]
-
Stimulate the cells with LPS (1 µg/mL) for 12-24 hours.[1]
-
Isolate total RNA from the cells and synthesize cDNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of TNF-α, IL-6, and IL-1β, normalized to a housekeeping gene.
Analysis of Signaling Pathways (Western Blotting):
-
Seed RAW 264.7 cells and pre-treat with PFF-A as described above.
-
Stimulate with LPS for 30 minutes (for MAPK and IκBα phosphorylation) or 1 hour (for p65 nuclear translocation).[1]
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of p65, IκBα, JNK, and p38, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Zebrafish Model for Anti-lipid Peroxidation
This protocol describes the use of a zebrafish model to assess the in vivo protective effects of PFF-A against oxidative stress.[12][13]
Materials:
-
Wild-type zebrafish embryos
-
This compound (PFF-A)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Acridine (B1665455) orange
-
Fluorescence microscope
Protocol:
-
Collect zebrafish embryos and maintain them in embryo medium.
-
At 72 hours post-fertilization (hpf), transfer the embryos to a 24-well plate.
-
Pre-treat the embryos with various concentrations of PFF-A for 1 hour.
-
Induce oxidative stress by adding AAPH to the medium.
-
After the AAPH treatment period, assess the following endpoints:
-
ROS Generation: Incubate the embryos with DCFH-DA and observe the fluorescence under a microscope.[25]
-
Cell Death: Stain the embryos with acridine orange to visualize apoptotic cells and quantify the fluorescence.
-
Lipid Peroxidation: Use a specific fluorescent probe for lipid peroxidation and quantify the signal.
-
-
Analyze the images and quantify the fluorescence intensity to determine the protective effect of PFF-A.
Section 4: Experimental Workflow and Logical Relationships
The development of a PFF-A-based therapeutic agent follows a logical progression from initial discovery to preclinical evaluation.
This compound is a multifaceted natural compound with significant therapeutic potential. The information and protocols provided herein offer a solid foundation for researchers and drug development professionals to further investigate and harness the properties of PFF-A for the creation of novel therapeutic agents. Further research should focus on optimizing drug delivery, conducting comprehensive preclinical toxicology studies, and ultimately, translating these promising findings into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Phlorofucofuroeckol-A: A Natural Compound with Potential to Attenuate Inflammatory Diseases Caused by Airborne Fine Dust - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. In Vitro Anticancer Activity of this compound via Upregulation of Activating Transcription Factor 3 against Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C30H18O14 | CID 130976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Therapeutic effects of phlorotannins in the treatment of neurodegenerative disorders [frontiersin.org]
- 8. Molecular Targets of Brown Algae Phlorotannins for the Therapy of Inflammatory Processes of Various Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound suppresses expression of inducible nitric oxide synthase, cyclooxygenase-2, and pro-inflammatory cytokines via inhibition of nuclear factor-κB, c-Jun NH2-terminal kinases, and Akt in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterizing Eckol as a Therapeutic Aid: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of phlorofucofuroeckol-A isolated from Ecklonia cava (Phaeophyta) on anti-lipid peroxidation in vitro and in vivo [e-algae.org]
- 13. e-algae.org [e-algae.org]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 21. promegaconnections.com [promegaconnections.com]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
- 24. DSpace at KIST: Preparative isolation and purification of phlorotannins from Ecklonia cava using centrifugal partition chromatography by one-step [pubs.kist.re.kr]
- 25. Evaluation of phlorofucofuroeckol-A isolated from Ecklonia cava (Phaeophyta) on anti-lipid peroxidation in vitro and in vivo -ALGAE | Korea Science [koreascience.kr]
Phlorofucofuroeckol A: Application Notes and Protocols for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phlorofucofuroeckol A (PFFA) is a phlorotannin, a type of polyphenolic compound, isolated from brown algae species such as Eisenia bicyclis and Ecklonia cava.[1] In recent years, PFFA has garnered significant attention in the field of neurodegenerative disease research, particularly for its potential therapeutic applications in Alzheimer's disease. Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal death. PFFA has demonstrated multiple neuroprotective effects that target various aspects of Alzheimer's disease pathology, including the inhibition of key enzymes, suppression of neuroinflammation, and attenuation of oxidative stress.[2][3] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound in Alzheimer's disease models.
Mechanism of Action in Alzheimer's Disease
This compound exhibits a multi-faceted mechanism of action in the context of Alzheimer's disease, primarily targeting amyloid-beta pathology, enzymatic activity, and neuroinflammation.
1. Inhibition of Beta-Secretase 1 (BACE1): BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP), leading to the formation of Aβ peptides.[2] PFFA has been identified as a potent inhibitor of BACE1, thereby directly reducing the production of Aβ.[4]
2. Inhibition of Acetylcholinesterase (AChE): Acetylcholinesterase is an enzyme that degrades the neurotransmitter acetylcholine (B1216132). The cholinergic system is crucial for learning and memory, and its deficit is a well-established feature of Alzheimer's disease. PFFA has been shown to inhibit AChE, which can lead to increased acetylcholine levels in the brain and potentially improve cognitive function.[5]
3. Anti-Amyloid Aggregation: The aggregation of Aβ peptides into toxic oligomers and fibrils is a central event in Alzheimer's pathogenesis. PFFA has been shown to inhibit the self-aggregation of Aβ peptides, a crucial step in plaque formation.[6][7] Molecular docking studies suggest that PFFA can interact with Aβ peptides, interfering with their conformational changes and self-assembly.[6]
4. Neuroprotection against Aβ-induced Toxicity: PFFA has demonstrated the ability to protect neuronal cells from the toxic effects of Aβ. This neuroprotective effect is, in part, attributed to its antioxidant properties, which help to mitigate the oxidative stress induced by Aβ.
5. Anti-inflammatory Effects: Neuroinflammation, mediated by activated microglia and astrocytes, is a critical component of Alzheimer's disease progression. PFFA has been shown to suppress the production of pro-inflammatory mediators in microglial cells by inhibiting the activation of key signaling pathways such as nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinases (JNKs).
6. Modulation of PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of neuronal survival. PFFA has been suggested to modulate this pathway, which may contribute to its neuroprotective effects.
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibitory and protective effects of this compound from various studies.
| Target Enzyme | IC50 Value (µM) | Source Organism of PFFA | Reference |
| BACE1 | 2.13 | Eisenia bicyclis | [4] |
| Assay | Cell Line | Treatment | Effect of PFFA | Quantitative Measurement | Reference |
| Cell Viability (MTT Assay) | Vero Cells | 15 mM AAPH | Increased cell survival | 79% survival at 41.5 µM | [8] |
| Intracellular ROS Scavenging | Vero Cells | 15 mM AAPH | Reduced ROS production | Significant reduction in DCFH-DA fluorescence | [8] |
| Neuroprotection | PC12 Cells | Glutamate | Increased cell viability | Significant increase in cell viability | [9] |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the efficacy of this compound in Alzheimer's disease research.
BACE1 Inhibition Assay
This protocol is for determining the in vitro inhibitory activity of this compound against BACE1.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 substrate (e.g., a fluorescently labeled peptide)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound (dissolved in DMSO)
-
BACE1 inhibitor (positive control, e.g., Verubecestat)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a positive control (known BACE1 inhibitor) and a vehicle control (DMSO).
-
In a 96-well black microplate, add the BACE1 enzyme solution to each well.
-
Add the different concentrations of this compound, the positive control, or the vehicle control to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the BACE1 substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (specific to the substrate used) over a set period (e.g., 30 minutes) using a fluorescence microplate reader.
-
Calculate the rate of substrate cleavage for each concentration of this compound.
-
Determine the percentage of BACE1 inhibition for each concentration relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Amyloid-β (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)
This protocol assesses the ability of this compound to inhibit the aggregation of Aβ peptides using the Thioflavin T (ThT) fluorescent dye.
Materials:
-
Synthetic Aβ1-42 or Aβ25-35 peptide
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in dH2O)
-
Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
This compound (dissolved in DMSO)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of Aβ peptide in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well black microplate, mix the Aβ peptide solution with the different concentrations of this compound or a vehicle control (DMSO).
-
Incubate the plate at 37°C with continuous shaking to promote Aβ aggregation.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take aliquots from each well.
-
Add the ThT working solution to each aliquot in a separate 96-well black microplate.
-
Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.[10]
-
Plot the fluorescence intensity against time for each concentration of this compound.
-
The inhibition of Aβ aggregation is determined by the reduction in ThT fluorescence in the presence of this compound compared to the vehicle control.
Neuroprotection Assay in PC12 Cells (MTT Assay)
This protocol evaluates the protective effect of this compound against Aβ-induced cytotoxicity in a neuronal cell line.
Materials:
-
PC12 cell line
-
Cell culture medium (e.g., DMEM with horse serum and fetal bovine serum)
-
Aβ1-42 oligomers (pre-aggregated)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed PC12 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).
-
Induce cytotoxicity by adding pre-aggregated Aβ1-42 oligomers to the cell culture medium. Include a control group without Aβ treatment and a vehicle control group (DMSO + Aβ).
-
Incubate the cells for 24-48 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the control group (untreated cells).
Western Blot Analysis of PI3K/Akt and NF-κB Signaling Pathways
This protocol is for analyzing the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt and NF-κB signaling pathways in neuronal or microglial cells.
Materials:
-
Neuronal (e.g., SH-SY5Y) or microglial (e.g., BV-2) cells
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-p65, anti-total-p65, anti-IκBα, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound for a specified time. For studying inflammatory responses, stimulate the cells with an inflammatory agent (e.g., LPS for microglia) with or without PFFA pre-treatment.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Use a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PFFA's multi-target approach in Alzheimer's disease.
Caption: PFFA's modulation of PI3K/Akt and NF-κB pathways.
Caption: Western blot workflow for signaling pathway analysis.
References
- 1. RNF11 modulates microglia activation through NF-κB signalling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Advancements of Marine Natural Products in the Treatment of Alzheimer’s Disease: A Study Based on Cell and Animal Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic effects of phlorotannins in the treatment of neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking studies of phlorotannins from Eisenia bicyclis with BACE1 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identifying Phlorofucofuroeckol-A as a Dual Inhibitor of Amyloid-β25-35 Self-Aggregation and Insulin Glycation: Elucidation of the Molecular Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identifying Phlorofucofuroeckol-A as a Dual Inhibitor of Amyloid-β25-35 Self-Aggregation and Insulin Glycation: Elucidation of the Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-algae.org [e-algae.org]
- 9. Phlorofucofuroeckol Improves Glutamate-Induced Neurotoxicity through Modulation of Oxidative Stress-Mediated Mitochondrial Dysfunction in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
Application Notes: Determining the Antioxidant Capacity of Phlorofucofuroeckol A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the antioxidant capacity of Phlorofucofuroeckol A (PFF-A), a phlorotannin isolated from brown algae such as Ecklonia cava. The following sections detail in vitro chemical assays, a cellular antioxidant activity assay, and an in vivo model, offering a multi-faceted approach to evaluating the antioxidant potential of this marine-derived compound.
Introduction to this compound and its Antioxidant Potential
This compound is a type of phlorotannin, a class of polyphenolic compounds found in brown algae.[1][2] These compounds are known for their potent antioxidant properties, which are attributed to their ability to scavenge free radicals and protect against oxidative stress-induced cellular damage.[1][2][3] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. PFF-A has demonstrated significant antioxidant effects in various studies, including strong radical scavenging activity and protective effects against lipid peroxidation in both in vitro and in vivo models.[1][2][4]
In Vitro Antioxidant Capacity Assays
A series of in vitro assays can be employed to determine the direct radical-scavenging ability of this compound. The most common and recommended assays are the DPPH and ABTS radical scavenging assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[5]
Protocol:
-
Preparation of Reagents:
-
DPPH solution: Prepare a 0.2 mM solution of DPPH in methanol (B129727).
-
This compound (PFF-A) stock solution: Prepare a stock solution of PFF-A in a suitable solvent (e.g., methanol or DMSO).
-
Standard: Ascorbic acid or Trolox can be used as a positive control. Prepare a series of standard solutions.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of PFF-A or standard.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value (the concentration of PFF-A required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of PFF-A.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[6][7][8]
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Preparation of Working Solution:
-
Dilute the ABTS•+ stock solution with methanol or ethanol (B145695) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[7]
-
-
Assay Procedure:
-
Add a small volume (e.g., 10 µL) of various concentrations of PFF-A or a standard (Trolox) to a cuvette or 96-well plate.
-
Add a larger volume (e.g., 1 mL or 190 µL) of the ABTS•+ working solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Table 1: In Vitro Radical Scavenging Activity of this compound
| Assay | IC50 Value (µM) | Reference |
| DPPH Radical Scavenging | 17.7 | [2] |
| Hydroxyl Radical Scavenging | 39.2 | [2] |
| Peroxyl Radical Scavenging | 21.4 | [2] |
| Alkyl Radical Scavenging | 3.9 | [2] |
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment than simple chemical assays.[9][10] This protocol utilizes Vero cells and the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Protocol:
-
Cell Culture and Seeding:
-
Culture Vero cells (or another suitable cell line like HepG2) in appropriate media.[9]
-
Seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Loading with DCFH-DA:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with a solution of DCFH-DA (e.g., 25 µM) in cell culture media for a specific time (e.g., 1 hour) to allow the probe to be taken up by the cells and deacetylated to the non-fluorescent DCFH.
-
-
Treatment with this compound:
-
Wash the cells with PBS to remove excess DCFH-DA.
-
Treat the cells with various concentrations of PFF-A for a set period (e.g., 1-2 hours).
-
-
Induction of Oxidative Stress:
-
Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).[1][9]
-
-
Measurement of Fluorescence:
-
Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals using a fluorescence plate reader.
-
The antioxidant capacity of PFF-A is determined by its ability to suppress the AAPH-induced increase in fluorescence.
-
Table 2: Cellular Antioxidant Effects of this compound in AAPH-Stimulated Vero Cells
| Parameter | Effect of PFF-A Treatment | Reference |
| Cell Viability | Increased cell survival rate in a dose-dependent manner. | [11] |
| Intracellular ROS | Significantly inhibited the generation of intracellular ROS. | [11] |
| Lipid Peroxidation (MDA) | Significantly inhibited the formation of malondialdehyde (MDA). | [1] |
| Apoptosis | Inhibited the formation of apoptotic bodies and the expression of pro-apoptotic proteins (Bax, caspase-3), while inducing the anti-apoptotic protein Bcl-xL. | [1][2] |
In Vivo Antioxidant Capacity Assessment using a Zebrafish Model
The zebrafish model provides a rapid and effective in vivo system to evaluate the protective effects of PFF-A against oxidative stress.[1][2]
Protocol:
-
Zebrafish Embryo Maintenance:
-
Maintain and breed wild-type zebrafish according to standard protocols.
-
Collect embryos and maintain them in embryo medium.
-
-
Treatment Protocol:
-
At a specific developmental stage (e.g., 12 hours post-fertilization), expose zebrafish embryos to the oxidative stressor AAPH.
-
Simultaneously treat a group of AAPH-exposed embryos with various concentrations of PFF-A.
-
Include control groups (untreated and AAPH-only).
-
-
Assessment of Oxidative Stress Markers:
-
ROS Production: At a later time point (e.g., 2 days post-fertilization), stain the embryos with a ROS-sensitive fluorescent dye like DCFH-DA and quantify the fluorescence.[2]
-
Cell Death: Use a fluorescent dye that stains dead cells, such as Acridine Orange, to assess the level of apoptosis.[2]
-
Lipid Peroxidation: Employ a fluorescent probe sensitive to lipid peroxidation, such as diphenyl-1-pyrenylphosphine (B35221) (DPPP), to measure this parameter.[2]
-
-
Data Analysis:
-
Quantify the fluorescence intensity from the stained embryos using a fluorescence microscope and appropriate software.
-
Compare the levels of ROS, cell death, and lipid peroxidation between the different treatment groups.
-
Table 3: In Vivo Antioxidant Effects of this compound in AAPH-Stimulated Zebrafish
| Parameter | Effect of PFF-A Treatment | Reference |
| ROS Production | Significantly inhibited AAPH-induced ROS generation. | [1][2] |
| Cell Death | Significantly inhibited AAPH-induced cell death. | [1][2] |
| Lipid Peroxidation | Exhibited a strong protective effect against AAPH-induced lipid peroxidation. | [1][2] |
Visualized Workflows and Pathways
Experimental Workflow for Antioxidant Capacity Testing
Caption: Workflow for assessing PFF-A antioxidant capacity.
Signaling Pathway of PFF-A in Oxidative Stress
Caption: PFF-A's role in mitigating oxidative stress-induced apoptosis.
References
- 1. Evaluation of phlorofucofuroeckol-A isolated from Ecklonia cava (Phaeophyta) on anti-lipid peroxidation in vitro and in vivo [e-algae.org]
- 2. Evaluation of phlorofucofuroeckol-A isolated from Ecklonia cava (Phaeophyta) on anti-lipid peroxidation in vitro and in vivo -ALGAE | Korea Science [koreascience.kr]
- 3. Phlorofucofuroeckol-A: A Natural Compound with Potential to Attenuate Inflammatory Diseases Caused by Airborne Fine Dust - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 7. ijpsonline.com [ijpsonline.com]
- 8. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. e-algae.org [e-algae.org]
Application Notes and Protocols for Phlorofucofuroeckol A Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Phlorofucofuroeckol A and the Imperative of Drug Interaction Studies
This compound (PFF-A) is a phlorotannin, a class of polyphenolic compounds found in brown algae, that has garnered significant scientific interest.[1] Preclinical studies have revealed a wide range of biological activities for PFF-A, including anti-inflammatory, antioxidant, anti-allergic, and anti-cancer effects.[2] The mechanisms underlying these activities are multifaceted, involving the modulation of key signaling pathways such as NF-κB and MAPK. As PFF-A progresses through the drug development pipeline, a thorough understanding of its potential for drug-drug interactions (DDIs) is paramount.
DDIs can significantly alter the pharmacokinetic and pharmacodynamic properties of co-administered drugs, potentially leading to adverse effects or reduced therapeutic efficacy. Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate a systematic, risk-based approach to evaluating DDI potential.[3] This evaluation typically begins with in vitro studies to assess the interaction of the investigational drug with major drug-metabolizing enzymes and drug transporters.
This document provides detailed application notes and experimental protocols for conducting in vitro drug interaction studies for this compound, focusing on its potential to inhibit or induce major cytochrome P450 (CYP) enzymes and to interact with the key drug transporter, P-glycoprotein (P-gp).
Pharmacokinetic Profile of this compound
Preliminary pharmacokinetic studies in rats have shown that this compound exhibits low oral bioavailability and is cleared from the plasma more rapidly than other phlorotannins like dieckol (B191000).[4][5][6][7] Following intravenous administration, PFF-A was detectable in plasma for only 2 hours, whereas dieckol and 8,8'-bieckol (B1229291) were detectable for up to 36 hours.[5][6][7] This rapid clearance and low systemic exposure following oral administration are critical factors to consider when designing and interpreting drug interaction studies. While low systemic concentrations may suggest a lower risk of systemic DDIs, the potential for interactions in the gastrointestinal tract, where concentrations may be higher after oral administration, should not be overlooked.
Experimental Design and Workflow
A systematic approach to evaluating the DDI potential of this compound should be employed, starting with in vitro screening assays and progressing to more complex studies if a significant interaction is observed.
Experimental Protocols
Cytochrome P450 (CYP) Inhibition Assay (Fluorometric Method)
This protocol describes a high-throughput screening method to assess the inhibitory potential of this compound against major human CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) using fluorescent probe substrates.
Materials:
-
This compound (PFF-A) stock solution (in DMSO)
-
Recombinant human CYP450 enzymes (e.g., from baculovirus-infected insect cells)
-
Fluorogenic CYP450 substrates (e.g., Vivid® substrates)
-
NADPH regenerating system
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Protocol:
-
Prepare Reagent Solutions:
-
Prepare a series of dilutions of PFF-A in potassium phosphate buffer. The final DMSO concentration should be kept below 0.5%.
-
Prepare working solutions of each CYP enzyme and its corresponding fluorescent substrate in potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Assay Procedure:
-
To each well of the 96-well plate, add 40 µL of the PFF-A dilution or vehicle control.
-
Add 50 µL of the CYP enzyme/substrate mixture to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the NADPH regenerating system to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Monitor the increase in fluorescence over time (kinetic mode) or read the fluorescence at a fixed time point after stopping the reaction (endpoint mode).
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition of CYP activity by PFF-A at each concentration relative to the vehicle control.
-
If significant inhibition is observed, perform a dose-response curve to determine the IC50 value (the concentration of PFF-A that causes 50% inhibition of enzyme activity).
-
Data Presentation:
| CYP Isoform | Fluorescent Probe Substrate | PFF-A IC50 (µM) | Positive Control Inhibitor | Positive Control IC50 (µM) |
| CYP1A2 | e.g., EOMCC | Data to be determined | Furafylline | Known value |
| CYP2C9 | e.g., MFC | Data to be determined | Sulfaphenazole | Known value |
| CYP2C19 | e.g., EOMCC | Data to be determined | Ticlopidine | Known value |
| CYP2D6 | e.g., AMMC | Data to be determined | Quinidine | Known value |
| CYP3A4 | e.g., BFC | Data to be determined | Ketoconazole | Known value |
P-glycoprotein (P-gp) ATPase Activity Assay
This assay determines if this compound interacts with P-gp by measuring its effect on the transporter's ATP hydrolysis activity.
Materials:
-
This compound (PFF-A) stock solution (in DMSO)
-
P-gp-expressing membranes (e.g., from Sf9 cells)
-
ATP solution
-
ATPase assay buffer
-
P-gp substrate (e.g., verapamil) as a positive control activator
-
P-gp inhibitor (e.g., sodium orthovanadate)
-
Reagent for detecting inorganic phosphate (Pi)
-
96-well clear microplates
-
Absorbance microplate reader
Protocol:
-
Prepare Reagents:
-
Prepare serial dilutions of PFF-A in the assay buffer.
-
Prepare solutions of the positive controls (verapamil and sodium orthovanadate).
-
-
Assay Procedure:
-
Add P-gp membranes to the wells of a 96-well plate.
-
Add the PFF-A dilutions, vehicle control, or positive controls to the respective wells.
-
Pre-incubate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding the Pi detection reagent.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the amount of inorganic phosphate released in each well.
-
Determine the effect of PFF-A on the basal and substrate-stimulated P-gp ATPase activity.
-
An increase in ATPase activity suggests PFF-A may be a P-gp substrate, while a decrease in substrate-stimulated ATPase activity suggests PFF-A may be a P-gp inhibitor.
-
Data Presentation:
| Compound | Concentration (µM) | Basal P-gp ATPase Activity (% of control) | Verapamil-Stimulated P-gp ATPase Activity (% of control) |
| PFF-A | Test Concentrations | Data to be determined | Data to be determined |
| Verapamil | Positive Control Conc. | Expected increase | N/A |
| Vanadate | Positive Control Conc. | Expected decrease | Expected decrease |
Caco-2 Bidirectional Permeability Assay
This assay assesses whether this compound is a substrate or inhibitor of P-gp and other transporters expressed in Caco-2 cells, which form a polarized monolayer that mimics the intestinal epithelium.
Materials:
-
This compound (PFF-A)
-
Caco-2 cells
-
Transwell® inserts
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
P-gp inhibitor (e.g., verapamil)
-
Lucifer yellow (for monitoring monolayer integrity)
-
LC-MS/MS for quantification of PFF-A
Protocol:
-
Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with transport buffer.
-
Add PFF-A to either the apical (A) or basolateral (B) chamber.
-
At specified time points, collect samples from the receiver chamber.
-
To assess P-gp involvement, perform the assay in the presence and absence of a P-gp inhibitor like verapamil.
-
At the end of the experiment, perform a Lucifer yellow leak test to confirm monolayer integrity was maintained.
-
-
Sample Analysis and Data Calculation:
-
Quantify the concentration of PFF-A in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.
-
Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
-
Data Interpretation:
-
An efflux ratio greater than 2 suggests that PFF-A is a substrate for an efflux transporter, likely P-gp.
-
A significant reduction in the efflux ratio in the presence of a P-gp inhibitor confirms that PFF-A is a P-gp substrate.
-
To evaluate PFF-A as an inhibitor, the permeability of a known P-gp substrate (e.g., digoxin) is measured in the presence and absence of PFF-A. A decrease in the efflux of the known substrate indicates inhibition by PFF-A.
Data Presentation:
| Parameter | PFF-A Alone | PFF-A + Verapamil |
| Papp (A-to-B) (cm/s) | Data to be determined | Data to be determined |
| Papp (B-to-A) (cm/s) | Data to be determined | Data to be determined |
| Efflux Ratio | Data to be determined | Data to be determined |
Signaling Pathways and Potential Interactions
This compound has been shown to modulate several intracellular signaling pathways, which could be a source of pharmacodynamic drug interactions.
Drugs that also target these pathways (e.g., corticosteroids, other anti-inflammatory agents) could have synergistic or antagonistic effects when co-administered with this compound. Therefore, understanding these potential pharmacodynamic interactions is also a critical aspect of the overall safety assessment.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of the drug-drug interaction potential of this compound. By systematically assessing its effects on major CYP450 enzymes and the P-glycoprotein transporter, researchers and drug developers can generate the necessary data to inform risk assessments and guide future clinical development, ensuring the safe and effective use of this promising natural product. Further studies to obtain definitive quantitative data (e.g., IC50 values) for PFF-A are essential for a complete DDI profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A Pharmacokinetic and Bioavailability Study of Ecklonia cava Phlorotannins Following Intravenous and Oral Administration in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Pharmacokinetic and Bioavailability Study of Ecklonia cava Phlorotannins Following Intravenous and Oral Administration in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Bioavailability of Phlorofucofuroeckol A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of Phlorofucofuroeckol A (PFF-A).
Understanding the Challenge: The Low Bioavailability of this compound
This compound, a phlorotannin derived from brown algae, exhibits potent biological activities, making it a promising candidate for therapeutic applications. However, its practical use is significantly hampered by its very low oral bioavailability. Studies have shown that after oral administration, PFF-A is either undetectable or present at very low concentrations in plasma, and it is cleared from the body rapidly.[1][2] This poor systemic exposure is a major hurdle in translating its in vitro efficacy to in vivo therapeutic effects.
The primary reasons for the low bioavailability of PFF-A are believed to be:
-
Poor Aqueous Solubility: As a polyphenolic compound, PFF-A has limited solubility in aqueous environments like the gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Intestinal Permeability: In vitro studies using Caco-2 cell monolayers, a model of the intestinal barrier, have demonstrated that PFF-A has very low transepithelial permeability.
-
Efflux Transporter Activity: It is likely that PFF-A is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen after absorption.
-
Metabolism: PFF-A may be subject to metabolism in the gut by the intestinal microbiota and in the liver (first-pass metabolism), further reducing the amount of active compound reaching systemic circulation.[3][4]
Troubleshooting Guide & FAQs
This section provides answers to common questions and troubleshooting tips for experiments aimed at improving the bioavailability of this compound.
FAQs
Q1: My in vivo experiments with orally administered this compound are not showing the expected efficacy seen in vitro. Why is this happening?
A1: This is a common issue and is most likely due to the extremely low oral bioavailability of PFF-A.[1][2] The concentration of PFF-A reaching the systemic circulation and target tissues after oral administration is likely insufficient to elicit a therapeutic response. The key contributing factors are its poor solubility, low intestinal permeability, and rapid clearance from the body.[1][3] To confirm this, you should perform a pharmacokinetic study to measure the plasma concentration of PFF-A over time after oral administration.
Q2: What are the primary strategies to improve the oral bioavailability of this compound?
A2: The most promising strategies focus on enhancing its solubility and permeability, and protecting it from premature degradation and metabolism. Nanoencapsulation techniques are widely regarded as an effective approach for polyphenols like PFF-A.[3][4][5][6] These include:
-
Liposomes: Vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds.
-
Solid Lipid Nanoparticles (SLNs): Nanoparticles made from solid lipids that can encapsulate lipophilic molecules like PFF-A.[7]
-
Nanoemulsions: Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can improve the solubilization and absorption of poorly soluble drugs.[8][9]
Q3: How can I assess the intestinal permeability of my this compound formulation?
A3: The Caco-2 cell permeability assay is the gold-standard in vitro method for this purpose. This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the human intestinal epithelium. By measuring the transport of your PFF-A formulation from the apical (intestinal lumen side) to the basolateral (blood side) chamber, you can determine its apparent permeability coefficient (Papp). A low Papp value indicates poor absorption.
Q4: I am observing a high efflux ratio for my this compound formulation in the Caco-2 assay. What does this mean and what can I do?
A4: A high efflux ratio (Papp B-A / Papp A-B > 2) suggests that your compound is a substrate for efflux transporters like P-glycoprotein (P-gp). These transporters actively pump the compound out of the intestinal cells, reducing its net absorption. To confirm this, you can perform the Caco-2 assay in the presence of a P-gp inhibitor (e.g., verapamil). A significant increase in the A-B permeability and a decrease in the efflux ratio in the presence of the inhibitor would confirm the involvement of P-gp. Strategies to overcome this include co-administration with a P-gp inhibitor or using nanoformulations that can bypass or inhibit efflux transporters.
Q5: My this compound formulation appears to be degrading in my in vitro assays. How can I improve its stability?
A5: PFF-A, like many polyphenols, can be sensitive to pH, light, and enzymatic degradation. Encapsulating PFF-A in nanoparticles (liposomes, SLNs) can protect it from the harsh environment of the gastrointestinal tract and improve its stability.[3][5] When preparing solutions, use freshly prepared buffers and protect them from light. For in vitro experiments, ensure the pH of the medium is controlled and appropriate for the stability of the compound.
Data Presentation: Pharmacokinetic Parameters
Due to the limited availability of in vivo pharmacokinetic data for formulated this compound, the following tables present the known data for unformulated phlorotannins and illustrative data from nanoformulation studies of other poorly soluble compounds to highlight the potential for improvement.
Table 1: Pharmacokinetic Parameters of Phlorotannins after Oral Administration in Rats
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Dieckol | 100 | 11.3 ± 4.5 | 0.5 | 10.3 ± 3.8 | 0.06 | [1] |
| 1000 | 258 ± 127 | 1.0 | 441 ± 223 | 0.23 | [1] | |
| 8,8'-bieckol | 100 | 12.8 ± 5.2 | 0.5 | 13.1 ± 5.0 | 0.069 | [1] |
| 1000 | 1420 ± 896 | 2.0 | 12100 ± 8450 | 0.5 | [1] | |
| This compound | 100 & 1000 | Not quantifiable | - | Not quantifiable | Not determined | [1][2] |
Data are presented as mean ± standard deviation.
Table 2: Illustrative Example of Improved Bioavailability of a Poorly Soluble Compound (Evodiamine) Using a Nanoemulsion Formulation in Rats
| Formulation | Dose (mg/kg) | Cmax (µg/L) | Tmax (h) | AUC (µg/L·h) | Relative Bioavailability (%) | Reference |
| Free Evodiamine | 20 | 45.3 ± 12.6 | 0.42 ± 0.14 | 102.8 ± 25.7 | 100 | [8] |
| Nanoemulsion | 20 | 158.6 ± 35.8 | 0.75 ± 0.29 | 648.0 ± 153.2 | 630.35 | [8] |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is a general guideline for preparing SLNs by the hot homogenization and ultrasonication method. Optimization of lipid, surfactant, and PFF-A concentrations is crucial.
Materials:
-
This compound (PFF-A)
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Phosphate buffered saline (PBS), pH 7.4
-
Organic solvent (e.g., acetone, ethanol) - optional, for dissolving PFF-A if needed
Procedure:
-
Preparation of Lipid Phase: Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Drug Incorporation: Dissolve the desired amount of PFF-A in the melted lipid. If PFF-A is not readily soluble in the lipid, it can be first dissolved in a small amount of a suitable organic solvent, which is then added to the melted lipid. The solvent will be evaporated later.
-
Preparation of Aqueous Phase: Heat the aqueous surfactant solution (e.g., 2.5% w/v Tween 80 in PBS) to the same temperature as the lipid phase.
-
Homogenization: Add the hot lipid phase to the hot aqueous phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately sonicate the hot emulsion using a probe sonicator for 10-15 minutes to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Caco-2 Cell Permeability Assay for this compound Formulations
This protocol provides a general procedure for assessing the intestinal permeability of PFF-A and its formulations.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transwell® inserts (e.g., 12-well or 24-well plates, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
PFF-A formulation and control (free PFF-A)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS for quantification of PFF-A
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical (AP) side of the Transwell® inserts at a suitable density. Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer. Change the medium every 2-3 days.
-
Monolayer Integrity Test: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., > 250 Ω·cm²). Additionally, perform a Lucifer yellow permeability assay to check for paracellular integrity.
-
Transport Experiment (Apical to Basolateral - A to B): a. Wash the monolayers twice with pre-warmed HBSS. b. Add fresh HBSS to the basolateral (BL) chamber. c. Add the PFF-A formulation (dissolved in HBSS) to the AP chamber. d. Incubate the plate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL chamber and replace with fresh HBSS.
-
Transport Experiment (Basolateral to Apical - B to A): a. Follow the same procedure as the A to B experiment, but add the PFF-A formulation to the BL chamber and collect samples from the AP chamber. This is to determine the efflux ratio.
-
Sample Analysis: Analyze the concentration of PFF-A in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the flux of the drug across the monolayer (µmol/s)
-
A is the surface area of the insert (cm²)
-
C0 is the initial concentration of the drug in the donor chamber (µmol/mL)
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Factors limiting the oral bioavailability of this compound.
Caption: General workflow for developing and evaluating PFF-A nanoformulations.
Caption: Decision tree for interpreting Caco-2 permeability assay results.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Improving potential strategies for biological activities of phlorotannins derived from seaweeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction and Nano-Sized Delivery Systems for Phlorotannins to Improve Its Bioavailability and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Chapter 6 - Solid lipid nanoparticle formulations pharmacokinetic and biopharmaceutical aspects in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Nanoemulsions of Hydroxysafflor Yellow A for Enhancing Physicochemical and In Vivo Performance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phlorofucofuroeckol A Oral Administration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address the challenges associated with the oral administration of Phlorofucofuroeckol A (PFF-A). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful experimental design and execution.
Troubleshooting Guide
This section addresses specific issues that may arise during the oral administration of this compound in preclinical studies.
| Issue | Potential Cause | Recommended Action |
| Low and variable plasma concentrations after oral dosing. | 1. Poor aqueous solubility: PFF-A is known to be virtually insoluble in water, limiting its dissolution in gastrointestinal fluids. 2. Low intestinal permeability: The large and complex structure of PFF-A hinders its ability to cross the intestinal epithelium. 3. Rapid metabolism and clearance: PFF-A is subject to rapid metabolism, leading to a short half-life and quick elimination from the body.[1] | 1. Enhance Solubility: Employ formulation strategies such as solid dispersions or nanoencapsulation to improve the dissolution rate. 2. Improve Permeability: Investigate the use of permeation enhancers or advanced delivery systems like lipid-based formulations. 3. Modify Formulation: Consider mucoadhesive formulations to increase residence time at the absorption site. |
| Inconsistent results between in vitro and in vivo experiments. | 1. Inadequate in vitro model: The chosen in vitro model may not accurately reflect the complex environment of the gastrointestinal tract. 2. Degradation of PFF-A: The compound may be unstable in the experimental conditions of the in vivo study. | 1. Refine in vitro Assay: Utilize more complex models, such as co-cultures in Caco-2 assays, to better mimic intestinal conditions. 2. Assess Stability: Conduct stability studies of PFF-A in simulated gastric and intestinal fluids to identify any degradation. |
| Difficulty in detecting PFF-A in plasma samples. | 1. Low systemic exposure: The administered dose may be too low to achieve detectable plasma concentrations due to poor bioavailability. 2. Analytical method limitations: The sensitivity of the analytical method may be insufficient to quantify the low levels of PFF-A. | 1. Increase Dose (with caution): Consider a dose-escalation study, while monitoring for any potential toxicity. 2. Optimize Analytical Method: Enhance the sensitivity of the LC-MS/MS method for PFF-A detection. |
| High variability in pharmacokinetic parameters between subjects. | 1. Inter-individual differences in metabolism: Variations in metabolic enzyme activity can lead to different rates of PFF-A clearance. 2. Food effects: The presence or absence of food can significantly impact the absorption of poorly soluble compounds. | 1. Standardize Experimental Conditions: Ensure all animals are in a consistent fasting or fed state. 2. Increase Sample Size: A larger number of subjects can help to account for biological variability. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the main challenges in the oral administration of this compound?
A1: The primary challenges stem from its inherent physicochemical properties. These include:
-
Low Aqueous Solubility: PFF-A is a large, polyphenolic molecule with poor water solubility, which is a critical barrier to its dissolution in the gastrointestinal tract.
-
Poor Permeability: Its high molecular weight and complex structure limit its ability to pass through the intestinal epithelium.
-
Rapid Metabolism and Clearance: Studies have shown that PFF-A is rapidly cleared from the plasma, resulting in a very low oral bioavailability.[2][3][4]
Q2: Why is the oral bioavailability of this compound so low?
A2: The oral bioavailability of PFF-A is extremely low due to a combination of factors. Its poor solubility limits the amount of compound that can dissolve and be available for absorption. Furthermore, its low permeability across the intestinal wall means that even the dissolved portion is not efficiently transported into the bloodstream.[2][3] Finally, any PFF-A that is absorbed is subject to rapid metabolism, further reducing the amount that reaches systemic circulation.[1]
Formulation and Experimental Design
Q3: What formulation strategies can be used to improve the oral bioavailability of this compound?
A3: Several advanced formulation strategies can be employed to overcome the challenges of PFF-A's poor solubility and permeability. These include:
-
Solid Dispersions: Dispersing PFF-A in a hydrophilic polymer matrix can enhance its dissolution rate.
-
Nanoencapsulation: Encapsulating PFF-A into nanoparticles can improve its solubility, protect it from degradation, and potentially enhance its absorption.[5]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic compounds like PFF-A in the gastrointestinal tract.
Q4: How can I assess the intestinal permeability of my this compound formulation in vitro?
A4: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[6] This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium. By measuring the transport of your PFF-A formulation from the apical (intestinal lumen) to the basolateral (bloodstream) side, you can determine its apparent permeability coefficient (Papp).[7]
Q5: What are the key parameters to monitor in a preclinical pharmacokinetic study of orally administered this compound?
A5: In a preclinical pharmacokinetic study, you should aim to determine the following parameters:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Cmax): The time at which Cmax is reached.
-
AUC (Area Under the Curve): A measure of the total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.
-
Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₁₈O₁₄ | [8] |
| Molecular Weight | 602.46 g/mol | [9] |
| CAS Number | 128129-56-6 | [8] |
| Computed LogP | 4.7 | [8] |
Pharmacokinetic Parameters of this compound in Rats (Oral Gavage)
| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (F%) | Source |
| 100 mg/kg | Below Limit of Quantitation | - | - | Not Determined | [3] |
| 1000 mg/kg | 1.58 (in a single rat) | 0.25 - 0.5 | Not Determined | Not Determined | [3] |
Note: The available data for oral administration is limited due to the very low plasma concentrations achieved.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Objective: To enhance the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic carrier.
Materials:
-
This compound (PFF-A)
-
Polyvinylpyrrolidone (PVP) K30
-
Ethanol (B145695) (or another suitable solvent in which both PFF-A and PVP K30 are soluble)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh PFF-A and PVP K30 in a desired ratio (e.g., 1:4 w/w). Dissolve both components in a minimal amount of ethanol with the aid of sonication or gentle heating.
-
Solvent Evaporation: Transfer the solution to a round-bottom flask and evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the flask wall.
-
Drying: Further dry the solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask. Pulverize the mass using a mortar and pestle.
-
Sieving: Pass the powdered solid dispersion through a sieve of appropriate mesh size to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC, XRD, and FTIR).
Protocol 2: Caco-2 Cell Permeability Assay for this compound Formulation
Objective: To evaluate the intestinal permeability of a this compound formulation.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow (for monolayer integrity testing)
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system for PFF-A quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Before the transport study, measure the TEER of the cell monolayers. Values should be above a predetermined threshold (e.g., >250 Ω·cm²). Additionally, perform a Lucifer yellow permeability assay to confirm the tightness of the cell junctions.
-
Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the PFF-A formulation dissolved in HBSS to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Sample Analysis: Analyze the concentration of PFF-A in all collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
Mandatory Visualizations
Signaling Pathways
This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[1][10]
Caption: PFF-A inhibits the NF-κB pathway by targeting IKK, preventing pro-inflammatory gene expression.
Caption: PFF-A inhibits the MAPK pathway by reducing the phosphorylation of p38 and JNK.
Experimental Workflow
Caption: A systematic workflow for developing and evaluating oral formulations of PFF-A.
References
- 1. This compound inhibits the LPS-stimulated iNOS and COX-2 expressions in macrophages via inhibition of NF-κB, Akt, and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Pharmacokinetic and Bioavailability Study of Ecklonia cava Phlorotannins Following Intravenous and Oral Administration in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Pharmacokinetic and Bioavailability Study of Ecklonia cava Phlorotannins Following Intravenous and Oral Administration in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction and Nano-Sized Delivery Systems for Phlorotannins to Improve Its Bioavailability and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C30H18O14 | CID 130976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. This compound suppresses expression of inducible nitric oxide synthase, cyclooxygenase-2, and pro-inflammatory cytokines via inhibition of nuclear factor-κB, c-Jun NH2-terminal kinases, and Akt in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Phlorofucofuroeckol A stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Phlorofucofuroeckol A, along with troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -80°C. For shorter periods, storage in a refrigerator is also mentioned in the context of dried extracts containing the compound. It is crucial to keep the compound in a tightly sealed container to protect it from moisture and light.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution, typically at a concentration of 10 mM. Ensure the compound is fully dissolved before further dilution.
Q3: How should I store the this compound stock solution?
A3: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term use. For short-term use, the solution can be stored at 4°C for a few days, protected from light.
Q4: Is this compound stable in aqueous solutions and cell culture media?
A4: Phenolic compounds like phlorotannins can be susceptible to degradation in aqueous environments, especially at neutral or alkaline pH and in the presence of oxygen and light. It is best practice to prepare fresh dilutions in your aqueous buffer or cell culture medium immediately before each experiment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer or media. | The final concentration of this compound exceeds its solubility limit in the aqueous solution. The final percentage of DMSO may be too low to maintain solubility. | - Increase the final DMSO concentration in your working solution (while ensuring it is not toxic to your cells). - Try a serial dilution approach, gradually decreasing the solvent concentration. - Vortex or sonicate the solution briefly after dilution. |
| Loss of biological activity in experiments. | Degradation of this compound in the stock solution or working solution. Repeated freeze-thaw cycles of the stock solution. | - Use freshly prepared working solutions for each experiment. - Aliquot stock solutions to minimize freeze-thaw cycles. - Protect all solutions from light and heat. |
| High background or off-target effects in cell-based assays. | The concentration of DMSO in the final working solution is too high, causing cellular stress or toxicity. | - Ensure the final concentration of DMSO is at a level well-tolerated by your specific cell line (typically ≤ 0.5%). - Run a vehicle control (media with the same final concentration of DMSO) to assess the effect of the solvent alone. |
| Inconsistent experimental results. | Variability in the purity or integrity of the this compound sample. Inconsistent solution preparation. | - Source this compound from a reputable supplier and refer to the certificate of analysis. - Follow a standardized and precise protocol for preparing stock and working solutions. |
Stability and Solubility Data
Quantitative Stability Data:
Currently, detailed quantitative stability data such as degradation kinetics and half-life under various stress conditions (e.g., pH, light, temperature) for pure this compound are not extensively available in the public domain. General observations suggest that like many phlorotannins, it is sensitive to heat, light, and dissolved oxygen, especially in solution.
Solubility Profile:
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions (e.g., 10 mM). |
| Ethanol | Soluble | Used for the extraction of this compound from seaweed. |
| Methanol | Soluble | Used in analytical procedures like HPLC. |
| Water | Sparingly soluble | Phlorotannins generally have limited solubility in water, which can lead to precipitation when diluting stock solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell-Based Assays
-
Reconstitution of Solid Compound:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into single-use volumes in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
-
Preparation of Working Solution:
-
Immediately before the experiment, thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration in the appropriate cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically below 0.5%). Mix well by gentle inversion or pipetting.
-
Use the freshly prepared working solution immediately.
-
Protocol 2: General Workflow for Investigating Anti-inflammatory Effects
This protocol outlines a general procedure for studying the anti-inflammatory effects of this compound on macrophage cells.
Caption: General experimental workflow for studying the anti-inflammatory effects of this compound.
Signaling Pathways
Anti-Inflammatory Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways.
Caption: this compound inhibits inflammatory responses by targeting the NF-κB and MAPK pathways.
Technical Support Center: Overcoming Phlorofucofuroeckol A Solubility Challenges
For researchers, scientists, and drug development professionals, ensuring the proper solubility of Phlorofucofuroeckol A (PFF-A) is critical for experimental success. PFF-A, a phlorotannin derived from brown algae, possesses low aqueous solubility, which can lead to precipitation in cell culture media and inaccurate results.[1][2] This guide provides detailed troubleshooting strategies and protocols to address these common solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PFF-A)? this compound is a natural polyphenolic compound, specifically a phlorotannin, isolated from various species of brown algae such as Eisenia bicyclis and Ecklonia cava.[1][3] It is investigated for a range of biological activities, including anti-inflammatory and antioxidant effects.[3][4]
Q2: Why does PFF-A precipitate in my cell culture medium? PFF-A is a large, hydrophobic molecule with inherently low solubility in aqueous solutions like cell culture media.[5] When a concentrated stock solution (usually in an organic solvent) is added to the medium, the abrupt change in solvent polarity can cause PFF-A to exceed its solubility limit and fall out of solution.[2][6]
Q3: What is the recommended solvent for preparing a PFF-A stock solution? Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent for preparing high-concentration stock solutions of PFF-A for in vitro experiments.[7][8]
Q4: What is the maximum final concentration of DMSO that is safe for most cell lines? To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A final concentration of less than 0.5% (v/v) is generally considered safe, with an ideal target at or below 0.1% (v/v).[2][7] It is essential to include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q5: What are the visual signs of PFF-A precipitation? Precipitation can appear as:
-
Cloudiness or turbidity in the culture medium.[6]
-
A fine, crystalline, or amorphous powder.[9]
-
A thin film on the surface of the culture vessel or at the bottom.[6]
Q6: How does precipitation affect my experiments? The formation of a precipitate can have several negative consequences:
-
Reduced Effective Concentration: The actual concentration of solubilized PFF-A will be lower than intended, leading to inaccurate and unreliable dose-response data.[6]
-
Physical Interference: Precipitate particles can physically interact with cells, affecting their morphology, growth, and adherence.[6]
-
Altered Media Composition: The precipitation process can sometimes trap or remove essential nutrients from the medium, affecting cell health.[9][10]
Troubleshooting Guide: PFF-A Precipitation in Cell Culture
Problem 1: Precipitate Forms Immediately Upon Addition to Cell Culture Medium
This issue typically arises when the stock solution is added to the aqueous medium.
| Potential Cause | Recommended Solution | Rationale |
| High Final Concentration | Lower the final working concentration of PFF-A. Perform a serial dilution to determine the maximum soluble concentration in your specific medium. | The concentration of PFF-A may have exceeded its solubility limit in the aqueous environment.[2] |
| High DMSO Concentration | Ensure the final DMSO concentration is below 0.5%, and ideally ≤0.1%. Prepare a more concentrated stock solution to minimize the volume added. | High concentrations of organic solvents can cause both the compound and certain media components to precipitate.[2] |
| Temperature Shock | Pre-warm the cell culture medium to 37°C before adding the PFF-A stock solution. Add the stock solution dropwise while gently swirling the medium. | Adding a cold stock solution to warm medium can cause a rapid temperature change, decreasing the solubility of some compounds.[2][10] |
| Localized High Concentration | Add the stock solution slowly and directly into the bulk of the medium, not against the vessel wall. Gently agitate the medium during addition to ensure rapid dispersion. | This prevents the formation of localized pockets of high PFF-A concentration that can initiate precipitation.[6] |
Problem 2: Precipitate Forms Over Time During Incubation
This may occur due to changes in the media environment during the course of the experiment.
| Potential Cause | Recommended Solution | Rationale |
| Media Component Interaction | Test the solubility of PFF-A in a serum-free version of your medium. If precipitation occurs only in serum-containing media, consider reducing the serum percentage. | Components in the medium, especially proteins in fetal bovine serum (FBS), can interact with the compound and reduce its solubility over time.[6] |
| pH Shift During Cell Growth | Use a medium buffered with HEPES. Ensure the incubator's CO₂ levels are stable to maintain the bicarbonate buffering system. | Changes in pH due to cell metabolism can affect the ionization state and solubility of phenolic compounds like PFF-A.[6][10] |
| Evaporation of Media | Use a humidified incubator and ensure culture flasks or plates are properly sealed or covered. | Evaporation increases the concentration of all solutes, including PFF-A and salts, which can lead to precipitation.[9][11] |
| Compound Instability | Prepare fresh dilutions of PFF-A from the stock solution immediately before each experiment. | PFF-A may degrade or aggregate over extended periods in the complex culture medium environment.[2] |
Experimental Protocols
Protocol 1: Preparation of PFF-A Stock and Working Solutions
-
Prepare Stock Solution:
-
Prepare Working Solution:
-
Thaw an aliquot of the PFF-A stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Calculate the volume of stock solution needed to achieve the desired final concentration, ensuring the final DMSO concentration remains below 0.5%.
-
While gently swirling the pre-warmed medium, add the stock solution drop-by-drop to the center of the liquid.
-
Visually inspect the medium for any signs of immediate precipitation.
-
Use the freshly prepared working solution immediately for your cell-based assays.
-
Visualizations
Caption: Experimental workflow for using PFF-A, highlighting key precipitation checkpoints.
Caption: PFF-A inhibits the LPS-induced NF-κB inflammatory signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. In Vitro Anticancer Activity of this compound via Upregulation of Activating Transcription Factor 3 against Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phlorofucofuroeckol-A: A Natural Compound with Potential to Attenuate Inflammatory Diseases Caused by Airborne Fine Dust - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
troubleshooting Phlorofucofuroeckol A inconsistent results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phlorofucofuroeckol A (PFF-A). The information is designed to address common issues and inconsistencies that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (PFF-A) is a type of phlorotannin, a class of polyphenolic compounds found exclusively in brown algae.[1][2] It is isolated from various species, including Eisenia bicyclis, Ecklonia cava, Ecklonia kurome, and Ecklonia stolonifera.[2] PFF-A is known for a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and anti-allergic properties.[3][4][5]
Q2: What are the known biological activities of this compound?
PFF-A has demonstrated several significant biological activities, making it a compound of interest for pharmaceutical and nutraceutical applications. These activities include:
-
Anti-inflammatory effects: PFF-A can suppress the production of pro-inflammatory mediators.[6][7][8] It has been shown to modulate signaling pathways such as NF-κB and MAPK.[3][4]
-
Antioxidant activity: PFF-A is a potent antioxidant that can scavenge free radicals.[9][10][11][12]
-
Anticancer properties: Studies have shown that PFF-A can induce apoptosis in human colorectal cancer cells by upregulating Activating Transcription Factor 3 (ATF3).[13][14][15]
-
Anti-allergic effects: PFF-A has been reported to have anti-allergic properties.[3][16]
Q3: What is the molecular structure of this compound?
PFF-A has a complex chemical structure that includes both dibenzo-1,4-dioxin and dibenzofuran (B1670420) elements.[2] Its chemical formula is C30H18O14, and it has a molar mass of 602.45 g/mol .[2]
Troubleshooting Guide
Issue 1: Inconsistent Bioactivity Results
Q: Why am I observing variable anti-inflammatory (or antioxidant, anticancer) activity with my this compound sample across different experiments?
A: Inconsistent bioactivity of PFF-A can stem from several factors related to the compound itself, experimental setup, and biological systems used.
Possible Causes and Solutions:
-
Purity of the Compound: The purity of your PFF-A sample is critical. Contamination with other phlorotannins or compounds from the extraction process can lead to variable results.
-
Solution: Verify the purity of your PFF-A sample using analytical techniques such as HPLC, NMR, and LC-MS.[3] It is advisable to use a standard of known purity for comparison.
-
-
Compound Stability and Storage: Phlorotannins can be sensitive to degradation from factors like light, air (oxidation), and high temperatures.[17] Improper storage can lead to a loss of bioactivity over time.
-
Solution: Store PFF-A in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles.
-
-
Solvent Choice: The solvent used to dissolve PFF-A can impact its stability and activity in assays.
-
Solution: Use a consistent solvent system for all experiments. Methanol (B129727) and ethanol (B145695) are commonly used for phlorotannins.[17] Ensure the solvent is of high purity and does not interfere with the assay.
-
-
Experimental Conditions: Variations in experimental parameters can significantly affect results.
-
Solution: Standardize all experimental conditions, including incubation times, temperatures, pH, and cell passage numbers.[17]
-
-
Cell Line Variability: The type of cell line used and its condition can influence the observed bioactivity.[16]
-
Solution: Use cells within a consistent and low passage number range. Regularly check for cell viability and morphology.
-
Issue 2: Poor Solubility
Q: I am having trouble dissolving my this compound sample. What can I do?
A: Phlorotannins can have limited solubility in certain solvents.
Possible Causes and Solutions:
-
Inappropriate Solvent: The chosen solvent may not be optimal for dissolving PFF-A.
-
Aggregation: The compound may be aggregating, reducing its solubility.
-
Solution: Try dissolving the compound in a small amount of a strong organic solvent like DMSO first, and then dilute it with your aqueous buffer or media. Be mindful of the final DMSO concentration in your experiment, as it can have its own biological effects.
-
Issue 3: Difficulties in Extraction and Purification
Q: My extraction yield of this compound is low, and the purity is not satisfactory. How can I optimize this process?
A: The extraction and purification of phlorotannins are influenced by several factors.[6]
Possible Causes and Solutions:
-
Extraction Method: The choice of extraction technique and solvent significantly impacts the yield and purity.
-
Solution: Solvent-based extraction using ethanol or acetone (B3395972) is common.[18] Factors such as solvent-to-sample ratio, temperature, and extraction time should be optimized.[18] Techniques like ultrasonic-assisted extraction may improve efficiency but can also cause degradation if not controlled.[1]
-
-
Purification Strategy: A multi-step purification process is often necessary to achieve high purity.
-
Solution: After initial extraction, sequential partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) can enrich the phlorotannin fraction.[3] Further purification can be achieved using techniques like centrifugal partition chromatography or high-performance liquid chromatography (HPLC).[9][11]
-
Quantitative Data Summary
Table 1: Antioxidant Activity of this compound
| Assay Type | Radical Source | IC50 Value (µM) | Reference |
| DPPH Radical Scavenging | DPPH | 17.7 | [19] |
| Hydroxyl Radical Scavenging | - | 39.2 | [19] |
| Alkyl Radical Scavenging | - | 21.4 | [19] |
| Alkyl Radical Scavenging | AAPH | 3.9 | [19] |
IC50 values represent the concentration of PFF-A required to scavenge 50% of the radicals.
Table 2: Anti-inflammatory Activity of this compound
| Cell Line | Stimulant | Measured Effect | Concentration of PFF-A | Reference |
| RAW 264.7 cells | Fine Dust (FD) | Inhibition of pro-inflammatory cytokines | 10 µM | [3] |
| RAW 264.7 cells | LPS | Inhibition of NO production | Dose-dependent | [8] |
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol provides a general method for assessing the antioxidant activity of PFF-A using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical.
Materials:
-
This compound (PFF-A)
-
DPPH (1,1-diphenyl-2-picrylhydrazyl)
-
Methanol or ethanol (high purity)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of PFF-A in methanol or ethanol.
-
Create a series of dilutions of the PFF-A stock solution to test a range of concentrations (e.g., 1, 12.5, 25, 50, 100, 200 µM).[11]
-
Prepare a fresh solution of DPPH in methanol. The concentration should be adjusted to yield an absorbance of approximately 1.0 at the measurement wavelength.
-
In a 96-well plate, add a specific volume of each PFF-A dilution to individual wells.
-
Add the DPPH solution to each well.
-
Include a control group with the solvent and DPPH solution but without PFF-A.
-
Incubate the plate in the dark at room temperature for a standardized period (e.g., 30 minutes).[11][17]
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically around 517 nm).
-
Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol outlines a general method for assessing the cytotoxicity of PFF-A or its protective effects against a toxin.
Materials:
-
This compound (PFF-A)
-
Cell line of interest (e.g., RAW 264.7, Vero cells)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare various concentrations of PFF-A in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of PFF-A.
-
If testing for protective effects, a toxin or stressor (e.g., AAPH) can be added after a pre-incubation period with PFF-A.[10][19]
-
Incubate the cells for a specified duration (e.g., 24 hours).
-
Add MTT solution to each well and incubate for a few hours until formazan (B1609692) crystals form.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Express the results as a percentage of the viability of untreated control cells.
Visualizations
References
- 1. Bioactive Properties of Marine Phenolics [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Phlorofucofuroeckol-A: A Natural Compound with Potential to Attenuate Inflammatory Diseases Caused by Airborne Fine Dust - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. marineagronomy.org [marineagronomy.org]
- 8. Anti-inflammatory activity of edible brown alga Eisenia bicyclis and its constituents fucosterol and phlorotannins in LPS-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. e-algae.org [e-algae.org]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of phlorofucofuroeckol-A isolated from Ecklonia cava (Phaeophyta) on anti-lipid peroxidation in vitro and in vivo [e-algae.org]
- 13. In Vitro Anticancer Activity of this compound via Upregulation of Activating Transcription Factor 3 against Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. benchchem.com [benchchem.com]
- 18. Phlorotannins–bioactivity and extraction perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oak.go.kr [oak.go.kr]
Technical Support Center: Optimizing Phlorofucofuroeckol A Dosage in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phlorofucofuroeckol A (PFF-A) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in a new animal model?
A1: Establishing a starting dose requires considering the animal species, the disease model, and the administration route. Based on available literature, a conservative approach is recommended. For a novel in vivo experiment, it is advisable to begin with a dose at the lower end of the reported effective range from similar studies and conduct a dose-ranging study. For example, in mice, intraperitoneal doses of 10 mg/kg have been used to study noise-induced hearing loss.[1] In rats, intravenous administration has been tested at 10 mg/kg, while oral doses have ranged from 100 to 1000 mg/kg.[2]
Q2: How should I prepare this compound for in vivo administration?
A2: The preparation method depends on the administration route. PFF-A has low water solubility.
-
Oral Gavage: For oral administration in rats, PFF-A has been suspended in water for injection. The process involves weighing the appropriate amount of PFF-A, adding a small amount of the vehicle, mixing using a vortex mixer, and heating to 60-70°C until a homogeneous suspension is achieved. Additional vehicle is then gradually added to reach the target concentration. Dosing should occur within 4 hours of preparation.
-
Intraperitoneal (IP) Injection: For IP injections in mice, PFF-A has been diluted in distilled water to achieve the desired concentration.
-
Intravenous (IV) Injection: While specific vehicle details for IV injection of PFF-A are limited, it is crucial to ensure complete solubilization and sterility. A common vehicle for lipophilic compounds is a mixture of DMSO, PEG300, Tween 80, and saline. However, vehicle toxicity studies are essential.
Q3: What are the potential signs of toxicity I should monitor for in my animals?
A3: Studies on phlorotannins, including PFF-A, have generally shown low toxicity at moderate doses.[2][3] However, it is crucial to monitor for any adverse effects, especially at higher doses or with chronic administration. General clinical signs of toxicity in rodents to observe for include:[4]
-
Changes in body weight (a loss of over 5% can be an early indicator of toxicity)[4]
-
Decreased motor activity[4]
-
Piloerection (hair standing on end)[4]
-
Eyes half-shut[4]
-
Changes in food and water intake
-
Gastrointestinal issues such as diarrhea or soft stools have been noted in beagle dogs treated with dieckol, a related phlorotannin.[3]
Q4: What is the bioavailability of this compound?
A4: The bioavailability of PFF-A is low, particularly after oral administration. In rats, after an intravenous dose of 10 mg/kg, PFF-A was detectable in plasma for only 2 hours. Following oral administration of 100 mg/kg and 1000 mg/kg, there was limited detectability, indicating rapid clearance and low bioavailability. This suggests that for systemic effects, alternative administration routes or formulation strategies to enhance absorption may be necessary.
Troubleshooting Guides
Issue 1: Inconsistent or lack of efficacy in my animal model.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dose | The administered dose may be too low to elicit a therapeutic effect. Conduct a dose-response study with a wider range of doses to identify the optimal therapeutic window. |
| Poor Bioavailability | Due to its low oral bioavailability, consider alternative administration routes such as intraperitoneal or intravenous injection to ensure adequate systemic exposure. If oral administration is necessary, explore formulation strategies like nanoencapsulation to improve absorption. |
| Compound Instability | Ensure that the PFF-A formulation is stable and prepared fresh before each administration. Assess the stability of PFF-A in your chosen vehicle over the duration of your experiment. |
| Timing of Administration | The dosing schedule may not align with the disease progression in your model. Optimize the timing and frequency of administration based on the pathophysiology of the disease. |
Issue 2: Observed signs of toxicity in treated animals.
| Possible Cause | Troubleshooting Step |
| Dose is too high | The current dose exceeds the Maximum Tolerated Dose (MTD). Reduce the dose in subsequent cohorts. It is crucial to perform an MTD study as part of your initial dose-finding experiments. |
| Vehicle Toxicity | The vehicle used to dissolve or suspend PFF-A may be causing adverse effects. Conduct a vehicle-only control group to assess its toxicity. If the vehicle is toxic, explore alternative, well-tolerated vehicles. |
| Chronic Toxicity | Long-term administration may lead to cumulative toxicity. Monitor animals closely for subtle signs of toxicity and consider incorporating periodic "washout" periods if the therapeutic window allows. |
Data Presentation
Table 1: Summary of this compound Dosages in Animal Studies
| Animal Model | Administration Route | Dosage Range | Key Findings | Reference |
| Sprague-Dawley Rats | Intravenous (IV) | 10 mg/kg | Detectable in plasma for up to 2 hours. | [2] |
| Sprague-Dawley Rats | Oral Gavage (PO) | 100 - 1000 mg/kg | Limited detectability in plasma, indicating low bioavailability. | [2] |
| C57BL/6 Mice | Intraperitoneal (IP) | 10 mg/kg | Alleviated noise-induced hearing loss. |
Table 2: Key Parameters for a Dose-Finding Study
| Parameter | Description |
| Starting Dose | Based on literature review of in vivo and in vitro data. A common starting point is 1/10th of the in vitro IC50 converted to an in vivo dose. |
| Dose Escalation | A geometric progression of doses (e.g., doubling the dose for each new cohort) is often used. |
| Number of Animals | A small number of animals per dose group (e.g., 3-5) is typically sufficient for initial dose-finding studies. |
| Endpoint Measurement | Monitor for both efficacy (therapeutic effect) and toxicity (adverse events). |
| Maximum Tolerated Dose (MTD) | The highest dose that does not cause unacceptable toxicity. |
| No-Observed-Adverse-Effect-Level (NOAEL) | The highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects. |
Experimental Protocols
Protocol 1: General Dose-Finding Study in Rodents
-
Animal Model: Select the appropriate rodent species and strain for your disease model.
-
Dose Preparation: Prepare PFF-A in a suitable vehicle. For initial studies, a vehicle with known low toxicity is recommended. Ensure the formulation is homogeneous and stable.
-
Dose Groups: Establish a control group (vehicle only) and at least 3-4 dose escalation groups.
-
Administration: Administer PFF-A via the intended route of administration.
-
Monitoring:
-
Record clinical signs of toxicity daily.
-
Measure body weight at least twice a week.
-
Monitor food and water consumption.
-
Measure relevant efficacy endpoints specific to your disease model.
-
-
Data Analysis: Determine the MTD and NOAEL based on the collected data. This information will guide the dose selection for subsequent efficacy studies.
Mandatory Visualization
Caption: A logical workflow for optimizing this compound dosage in animal studies.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound modulates the MAPK signaling pathway.
References
potential experimental artifacts with Phlorofucofuroeckol A
Welcome to the technical support center for Phlorofucofuroeckol A (PFF-A). This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential experimental challenges and artifacts associated with the use of this potent phlorotannin. Below you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound (PFF-A) is a natural polyphenolic compound, specifically a phlorotannin, isolated from brown algae such as Eisenia bicyclis and Ecklonia cava. It is recognized for a variety of biological activities, most notably its potent antioxidant and anti-inflammatory effects. Research has shown that PFF-A can modulate key signaling pathways, including the NF-κB and MAPK pathways, to reduce the expression of pro-inflammatory mediators.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is sparingly soluble in aqueous solutions. The recommended solvent for creating stock solutions is dimethyl sulfoxide (B87167) (DMSO).[1] It is crucial to ensure the final concentration of DMSO in your experimental system is low (typically less than 0.5%) to avoid solvent-induced artifacts.
Q3: What is the known stability of this compound solutions?
Q4: Can this compound interfere with common cell viability assays?
A4: Yes, as a polyphenolic compound, this compound has the potential to interfere with tetrazolium-based cell viability assays such as the MTT assay.[2] This interference can arise from the direct reduction of the MTT reagent by the antioxidant properties of PFF-A, leading to an overestimation of cell viability.[2] It is advisable to use alternative viability assays, such as those based on ATP measurement (e.g., CellTiter-Glo®) or direct cell counting, and to include appropriate controls to account for any potential assay interference.[2]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cell-Based Assays
Potential Cause 1: Compound Precipitation or Aggregation
-
Symptoms: Visible precipitate in the culture medium after adding PFF-A, or a loss of biological activity at higher concentrations. Phlorotannins can be prone to aggregation in aqueous solutions, which can lead to non-specific effects or a reduction in the effective concentration of the compound.
-
Troubleshooting Steps:
-
Solubility Check: Ensure that the final concentration of PFF-A in your assay medium does not exceed its solubility limit. A preliminary solubility test in your specific cell culture medium is recommended.
-
Sonication: Briefly sonicate the stock solution before diluting it into the final assay medium to help break up any potential aggregates.
-
Vehicle Control: Always include a vehicle control (e.g., medium with the same final concentration of DMSO) to ensure that the observed effects are not due to the solvent.
-
Potential Cause 2: Interference with Assay Readouts
-
Symptoms: High background signal or unexpected results in colorimetric or fluorometric assays. The aromatic structure of PFF-A may lead to intrinsic fluorescence or quenching effects.
-
Troubleshooting Steps:
-
Assay-Specific Controls: For absorbance-based assays, run a control with PFF-A in the assay medium without cells to measure its intrinsic absorbance. For fluorescence-based assays, measure the fluorescence of PFF-A alone at the excitation and emission wavelengths of your assay to check for autofluorescence or quenching.
-
Alternative Assays: If significant interference is observed, consider using an orthogonal assay with a different detection method.
-
Issue 2: Difficulty in Reproducing Published Anti-Inflammatory Effects
Potential Cause 1: Suboptimal Cell Stimulation
-
Symptoms: Lack of a robust inflammatory response in positive controls, making it difficult to assess the inhibitory effect of PFF-A.
-
Troubleshooting Steps:
-
Stimulant Titration: Optimize the concentration of the inflammatory stimulus (e.g., lipopolysaccharide - LPS) to achieve a consistent and significant induction of the target inflammatory markers.
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal time point for measuring the inflammatory response after stimulation.
-
Potential Cause 2: Purity and Integrity of the Compound
-
Symptoms: Lower than expected potency or complete lack of activity.
-
Troubleshooting Steps:
-
Purity Verification: The purity of this compound should be verified by High-Performance Liquid Chromatography (HPLC).
-
Proper Storage: Ensure that the compound has been stored correctly to prevent degradation. Prepare fresh working solutions for each experiment.
-
Data Presentation
Table 1: Reported Cytotoxicity of this compound
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| HCT116 | MTT | 24 | ~100 | [3] |
| SW480 | MTT | 24 | ~75 | [3] |
| LoVo | MTT | 24 | >100 | [4] |
| HT-29 | MTT | 24 | >100 | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is provided for informational purposes, but caution is advised due to the potential for interference.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.[3]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Sample Preparation: Dissolve a small amount of this compound in methanol (B129727) to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 column.
-
Mobile Phase: A gradient of methanol and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 290 nm.
-
-
Injection: Inject a 100 µL aliquot of the sample.
-
Analysis: The retention time for this compound is approximately 39 minutes under these conditions. Purity can be assessed by the peak area of the compound relative to any impurity peaks.[5]
Visualizations
Caption: A general experimental workflow for testing this compound in cell-based assays.
Caption: Signaling pathways modulated by this compound.[6][7]
References
- 1. Phlorofucofuroeckol-A: A Natural Compound with Potential to Attenuate Inflammatory Diseases Caused by Airborne Fine Dust - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Anticancer Activity of this compound via Upregulation of Activating Transcription Factor 3 against Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits the LPS-stimulated iNOS and COX-2 expressions in macrophages via inhibition of NF-κB, Akt, and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Therapeutic Efficacy of Phlorofucofuroeckol A
Welcome to the technical support center for Phlorofucofuroeckol A (PFF-A), a potent phlorotannin with significant therapeutic potential. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on strategies to enhance the experimental success and therapeutic efficacy of PFF-A.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to potential issues encountered during PFF-A research.
Issue 1: Low Bioavailability and Poor Aqueous Solubility
-
Question: My in vivo experiments with this compound are showing limited efficacy, which I suspect is due to its low bioavailability. What strategies can I employ to overcome this?
-
Answer: Low bioavailability is a known challenge for phlorotannins, including PFF-A, primarily due to their poor water solubility and extensive first-pass metabolism.[1] To enhance oral bioavailability, consider utilizing advanced drug delivery systems. Nanoencapsulation techniques such as solid lipid nanoparticles (SLNs), polymeric nanoparticles, and cyclodextrin (B1172386) inclusion complexes have shown promise for improving the solubility, stability, and absorption of poorly soluble compounds.[2][3][4][5]
-
Question: I am having difficulty dissolving this compound in aqueous buffers for my in vitro cell culture experiments. What solvents are recommended?
-
Answer: For in vitro studies, PFF-A can typically be dissolved in a small amount of a biocompatible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. This stock solution can then be further diluted in your cell culture medium to the final desired concentration. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on the cells.
Issue 2: Variability in Anti-Inflammatory and Antioxidant Activity
-
Question: I am observing inconsistent results in my anti-inflammatory assays with this compound. What could be the cause?
-
Answer: Inconsistent results can arise from several factors. Ensure the purity and stability of your PFF-A sample, as degradation can affect its activity. The choice of cell line and the specific inflammatory stimulus (e.g., lipopolysaccharide - LPS) can also influence the outcome. Additionally, the timing of PFF-A treatment relative to the inflammatory stimulus is critical. Pre-treatment with PFF-A before inducing inflammation often yields the most significant inhibitory effects on pro-inflammatory mediators.[6][7]
-
Question: How does the antioxidant activity of this compound compare to other common antioxidants?
-
Answer: PFF-A has demonstrated potent antioxidant activity by scavenging various free radicals.[8][9] Its efficacy is often compared to well-known antioxidants like α-tocopherol. In some studies, a mixture containing PFF-A was as effective as α-tocopherol in antioxidant assays.[9]
Issue 3: Understanding the Molecular Mechanisms of Action
-
Question: What are the primary signaling pathways modulated by this compound to exert its anti-inflammatory effects?
-
Answer: PFF-A primarily exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6][7][10] It has been shown to suppress the phosphorylation of key proteins in these pathways, leading to a reduction in the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2.[7]
-
Question: I want to investigate the effect of this compound on the NF-κB pathway. What is a suitable experimental approach?
-
Answer: A luciferase reporter assay is a robust method to quantify the effect of PFF-A on NF-κB transcriptional activity. In this assay, cells are transfected with a plasmid containing the luciferase gene under the control of an NF-κB responsive promoter. A decrease in luciferase activity in the presence of PFF-A following stimulation (e.g., with LPS or TNF-α) would indicate inhibition of the NF-κB pathway.
Quantitative Data Summary
The following tables summarize key quantitative data related to the bioactivity of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | IC50/CC50 (µM) | Duration (hours) | Reference |
| RAW 264.7 | MTT | 67.37 | 24 | [6][10] |
Table 2: Antioxidant Activity of this compound
| Assay | IC50 (µM) | Reference Compound | Reference |
| DPPH Radical Scavenging | Varies by study | α-tocopherol | [8][9] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the therapeutic efficacy of this compound.
DPPH Radical Scavenging Assay for Antioxidant Activity
Objective: To determine the free radical scavenging capacity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of PFF-A in methanol.
-
Create a series of dilutions of the PFF-A stock solution in methanol.
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add 100 µL of each PFF-A dilution to separate wells.
-
Add 100 µL of the DPPH solution to each well containing the PFF-A dilutions.
-
Include a control well with 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of PFF-A.
-
Determine the IC50 value, which is the concentration of PFF-A required to scavenge 50% of the DPPH radicals.
Western Blot for MAPK Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of key MAPK proteins (e.g., p38, ERK, JNK).
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
This compound
-
LPS (or other appropriate stimulus)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (total and phosphorylated forms of p38, ERK, JNK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
-
PVDF membrane
Protocol:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of PFF-A for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a short duration (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target MAPK proteins overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
NF-κB Luciferase Reporter Assay
Objective: To measure the inhibitory effect of this compound on NF-κB transcriptional activity.
Materials:
-
Cell line (e.g., HEK293T)
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
This compound
-
LPS or TNF-α (stimulus)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
After 24 hours, pre-treat the transfected cells with different concentrations of PFF-A for 1-2 hours.
-
Stimulate the cells with LPS or TNF-α for a specified time (e.g., 6 hours).
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of NF-κB activity by PFF-A.
Visualizations
The following diagrams illustrate key concepts related to enhancing the therapeutic efficacy of this compound.
References
- 1. A Pharmacokinetic and Bioavailability Study of Ecklonia cava Phlorotannins Following Intravenous and Oral Administration in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on Solid Lipid Nanoparticles as a Carrier for Oral Absorption of Phyto-Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phlorofucofuroeckol-A: A Natural Compound with Potential to Attenuate Inflammatory Diseases Caused by Airborne Fine Dust - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits the LPS-stimulated iNOS and COX-2 expressions in macrophages via inhibition of NF-κB, Akt, and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Characterizing Eckol as a Therapeutic Aid: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
addressing Phlorofucofuroeckol A degradation during extraction
Welcome to the technical support center for Phlorofucofuroeckol A (PFF-A). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the challenges of PFF-A degradation during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
This compound (PFF-A) is a phlorotannin, a type of polyphenol found in brown algae, notably Ecklonia cava. Phlorotannins are known for their wide range of bioactive properties, including antioxidant, anti-inflammatory, and anti-cancer activities. However, like many polyphenols, PFF-A is susceptible to degradation during the extraction process, which can lead to a significant loss of yield and compromised biological activity of the final extract. Understanding and mitigating this degradation is crucial for obtaining high-quality PFF-A for research and drug development.
Q2: What are the primary factors that cause this compound degradation during extraction?
The main factors contributing to the degradation of PFF-A and other phlorotannins during extraction are:
-
Temperature: High temperatures can accelerate the rate of chemical reactions, leading to the breakdown of the PFF-A structure. While some phlorotannins like dieckol (B191000) exhibit high thermal stability up to 90°C, it is generally advisable to use lower temperatures for PFF-A extraction to minimize thermal degradation.[1]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation of phenolic compounds.[2]
-
Oxygen: Phlorotannins are prone to oxidation, especially in the presence of oxygen. This can be exacerbated by prolonged extraction times and exposure to air.[3][4]
-
pH: The pH of the extraction solvent can influence the stability of phlorotannins. For instance, an acidic pH combined with high temperatures may lead to the hydrolysis of complex phenolic structures.[5]
Q3: What are the visible signs of this compound degradation?
While specific visual cues for PFF-A degradation are not extensively documented, general signs of phlorotannin degradation can include a change in the color of the extract, often leading to a darker or brownish hue due to oxidation and polymerization reactions. The most definitive way to assess degradation is through analytical techniques such as HPLC or LC-MS, which can show a decrease in the peak corresponding to PFF-A and the appearance of new peaks from degradation products.
Q4: Are there any recommended additives to prevent degradation during extraction?
Yes, the addition of antioxidants to the extraction solvent can help protect PFF-A from oxidation. Ascorbic acid is a commonly used antioxidant that can be added to the extraction medium to sacrificially inhibit the oxidation of phlorotannins.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of PFF-A in the final extract | Degradation due to high temperature. | Optimize the extraction temperature. For many phlorotannins, temperatures around 25-50°C are effective.[3][4] Consider using extraction methods that operate at lower temperatures or have shorter extraction times. |
| Oxidation from prolonged exposure to air. | Minimize the extraction time. If possible, perform the extraction under an inert atmosphere (e.g., nitrogen or argon) to displace oxygen.[7] | |
| Photodegradation from light exposure. | Protect the extraction vessel from light by using amber glassware or by covering it with aluminum foil. | |
| Discoloration of the extract (darkening) | Oxidation of phlorotannins. | Add an antioxidant like ascorbic acid to the extraction solvent.[6] Ensure rapid processing of the extract and proper storage conditions (low temperature, protected from light and air). |
| Inconsistent results between batches | Variability in extraction conditions. | Standardize all extraction parameters, including solvent composition, temperature, time, and solid-to-liquid ratio. Ensure consistent quality of the starting algal material. |
| Inappropriate pH of the extraction solvent. | Buffer the extraction solvent to an optimal pH. For some phlorotannins, a neutral pH has been found to be optimal.[5] However, this may need to be empirically determined for PFF-A. |
Quantitative Data on Phlorotannin Stability
While specific quantitative data for this compound degradation is limited, the following table summarizes findings for phlorotannins in general, which can provide guidance for experimental design.
| Parameter | Condition | Observation | Source |
| Temperature | Storage of low molecular weight phlorotannins in aqueous solution at 50°C for 10 weeks. | Thermal degradation and decreased radical scavenging activity observed. | [3][4] |
| Extraction of phlorotannins from Sargassum serratum at 80°C. | Lowest yield of phlorotannins compared to lower temperatures (optimal at 50°C). | [5] | |
| Thermal stability of Dieckol. | High degree of thermal stability up to 90°C. | [1] | |
| pH | Extraction of phlorotannins from Sargassum serratum at varying pH. | Yield increased from pH 2 to 7, with the highest yield at pH 7. A sharp decrease was observed at pH 8. | [5] |
| Oxygen | Storage of low molecular weight phlorotannins in aqueous solution exposed to atmospheric oxygen for 10 weeks. | Oxidation and decreased radical scavenging activity observed. | [3][4] |
| Light (UV) | Exposure of Saccharina japonica ethanol (B145695) extract to UVA radiation for 1 hour. | Total phlorotannin content increased, possibly due to the breakdown of larger polymers into smaller, more easily quantifiable units. However, this also indicates structural changes. | [8] |
Experimental Protocols
Recommended Protocol for Minimizing this compound Degradation during Extraction
This protocol integrates best practices to minimize the degradation of PFF-A during solvent extraction from brown algae.
1. Sample Preparation:
-
Start with high-quality, freeze-dried brown algae (Ecklonia cava) powder to minimize enzymatic degradation.
-
Grind the seaweed to a fine powder (e.g., 40-60 mesh) to increase the surface area for efficient extraction.
2. Extraction:
-
Solvent Selection: Use a mixture of ethanol and water (e.g., 70-80% ethanol) as the extraction solvent. This has been shown to be effective for phlorotannin extraction.
-
Antioxidant Addition: Add ascorbic acid (e.g., 0.1% w/v) to the extraction solvent to prevent oxidation.
-
Temperature Control: Perform the extraction at a controlled, mild temperature, ideally between 25°C and 40°C.
-
Inert Atmosphere: If possible, purge the extraction vessel with nitrogen or argon gas before and during the extraction to minimize contact with oxygen.
-
Light Protection: Use amber glassware or wrap the extraction vessel with aluminum foil to protect the sample from light.
-
Extraction Time: Use a relatively short extraction time (e.g., 1-2 hours). The optimal time should be determined experimentally to balance yield and degradation.
-
Solid-to-Liquid Ratio: Use an appropriate solid-to-liquid ratio (e.g., 1:10 to 1:20 w/v) to ensure efficient extraction.
-
Agitation: Continuously stir the mixture during extraction to improve mass transfer.
3. Post-Extraction Processing:
-
Filtration/Centrifugation: Immediately after extraction, separate the solid residue from the liquid extract by filtration or centrifugation.
-
Solvent Removal: Concentrate the extract using a rotary evaporator under reduced pressure and at a low temperature (e.g., < 40°C).
-
Storage: Store the final extract in an airtight container, protected from light, at a low temperature (-20°C or below) to ensure long-term stability.
Visualizations
Experimental Workflow for PFF-A Extraction with Minimized Degradation
Caption: Workflow for PFF-A extraction designed to minimize degradation.
Signaling Pathway of PFF-A Degradation Factors
Caption: Factors and mechanisms leading to PFF-A degradation.
References
- 1. Phlorotannins–bioactivity and extraction perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pure.atu.ie [pure.atu.ie]
- 4. researchgate.net [researchgate.net]
- 5. antiox.org [antiox.org]
- 6. A critical review of analytical methods used for the chemical characterisation and quantification of phlorotannin compounds in brown seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utupub.fi [utupub.fi]
- 8. Effects of UV and Heating on the Stability of Fucoxanthin, Total Phlorotannin and Total Antioxidant Capacities in Saccharina japonica Ethanol Extract and Solvent Fractions | MDPI [mdpi.com]
Technical Support Center: Phlorofucofuroeckol A Formulation Strategies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and delivery of Phlorofucofuroeckol A (PFF-A).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My in vitro/in vivo experiments with this compound are showing inconsistent or lower-than-expected efficacy. What could be the issue?
A1: The primary challenge with PFF-A is its poor aqueous solubility and low bioavailability.[1][2] This can lead to variable results and reduced therapeutic effect. A pharmacokinetic study in rats demonstrated that after oral administration, PFF-A has limited detectability in plasma, indicating rapid clearance.[3][4][5][6][7]
Troubleshooting Steps:
-
Solubility Assessment: Confirm the solubility of your PFF-A sample in the vehicle used for your experiments. Consider using a small percentage of a biocompatible organic solvent, but be mindful of its potential effects on your experimental model.
-
Formulation Strategy: The most effective approach to address this issue is to employ a formulation strategy designed to enhance solubility and bioavailability. Nano-sized delivery systems are a promising option.[8][9]
-
Particle Size: If you are using a suspension, ensure the particle size is minimized and uniform to improve dissolution.
Q2: What are the recommended formulation strategies to improve the delivery of this compound?
A2: Nanoencapsulation is a widely investigated and recommended strategy to improve the bioavailability and bioactivity of phlorotannins like PFF-A.[8][9] These advanced drug delivery systems can protect PFF-A from degradation, enhance its water solubility, and improve its absorption.[1][2]
Recommended Nano-delivery Systems:
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. They are biocompatible and can improve the pharmacokinetic profile of the encapsulated compound.
-
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from solid lipids. They offer advantages such as controlled release, protection of the encapsulated drug, and good tolerability.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.[10][11][12][13][14] This can significantly enhance the solubility and absorption of lipophilic drugs like PFF-A.
Q3: I am having trouble preparing a stable nano-formulation of this compound. What are some common pitfalls?
A3: Stability issues with nano-formulations often stem from the physicochemical properties of the drug and the formulation components.
Troubleshooting Nano-formulation Instability:
-
Component Selection: The choice of lipids, surfactants, and co-solvents is critical. Ensure they are compatible with PFF-A and with each other. Pre-formulation studies, including solubility of PFF-A in various excipients, are highly recommended.
-
Optimization of Ratios: The relative concentrations of each component in the formulation must be carefully optimized. Phase diagrams can be a useful tool for identifying stable formulation regions, particularly for SEDDS.
-
Preparation Method: The method of preparation can significantly impact the characteristics of the final formulation. For example, with liposomes, the thin-film hydration method followed by sonication or extrusion is common for achieving a uniform size distribution.[15][16] For SLNs, high-pressure homogenization is a widely used technique.[17][18]
-
Surface Charge: The zeta potential of your nanoparticles is a key indicator of stability. A sufficiently high positive or negative zeta potential will prevent particle aggregation.
Data Presentation: Pharmacokinetic Parameters of this compound
The following table summarizes the available pharmacokinetic data for unformulated PFF-A in Sprague-Dawley rats. Note the low oral bioavailability, highlighting the need for advanced formulation strategies.
| Parameter | Intravenous (10 mg/kg) | Oral (100 mg/kg) | Oral (1000 mg/kg) |
| Cmax (ng/mL) | Not Reported | Not Detected | Not Detected |
| Tmax (hr) | Not Reported | Not Applicable | Not Applicable |
| AUC (ng*hr/mL) | Not Reported | Not Detected | Not Detected |
| Bioavailability (%) | Not Applicable | Very Low (Undetectable) | Very Low (Undetectable) |
| Detectability in Plasma | Up to 2 hours | Limited | Limited |
Data sourced from a pharmacokinetic study in Sprague-Dawley rats.[3][4][5][6][7]
The next table presents a hypothetical comparison of unformulated PFF-A with a projected nano-formulation, illustrating the potential improvements in bioavailability. These projected values are based on the established benefits of nano-delivery systems for poorly soluble drugs.
| Parameter | Unformulated PFF-A (Oral) | Projected Nano-formulation (Oral) |
| Solubility | Low | Significantly Increased |
| Cmax | Very Low / Undetectable | Increased |
| AUC | Very Low / Undetectable | Substantially Increased |
| Bioavailability (%) | < 1% | 5 - 20% (Projected) |
| Systemic Circulation Time | Short | Prolonged |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration
This protocol describes the preparation of liposomes encapsulating PFF-A using the thin-film hydration method followed by sonication for size reduction.[15][19]
Materials:
-
This compound (PFF-A)
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Water bath
Procedure:
-
Lipid Film Formation:
-
Dissolve a specific molar ratio of phosphatidylcholine and cholesterol (e.g., 2:1) and a predetermined amount of PFF-A in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under reduced pressure at a temperature above the lipid transition temperature (e.g., 40°C) until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask in a water bath at a temperature above the lipid transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice. Use pulses to avoid overheating (e.g., 5 minutes of sonication with 30-second on/off cycles).
-
-
Purification:
-
To separate the encapsulated PFF-A from the free drug, centrifuge the liposomal suspension at high speed (e.g., 15,000 rpm for 30 minutes at 4°C).
-
Collect the supernatant containing the liposomes and discard the pellet of free PFF-A.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and quantifying the PFF-A content using HPLC.
-
Protocol 2: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
This protocol outlines the preparation of PFF-A loaded SLNs using the hot homogenization technique followed by high-pressure homogenization.[17][18][20]
Materials:
-
This compound (PFF-A)
-
Solid lipid (e.g., Compritol® 888 ATO, glyceryl behenate)
-
Surfactant (e.g., Poloxamer 188)
-
Purified water
-
High-shear homogenizer
-
High-pressure homogenizer
-
Water bath
Procedure:
-
Preparation of Lipid and Aqueous Phases:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve the PFF-A in the molten lipid.
-
Heat the purified water containing the surfactant to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer (e.g., at 10,000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles). Maintain the temperature above the lipid's melting point.
-
-
Nanoparticle Formation:
-
Cool the resulting nanoemulsion to room temperature while stirring. This will cause the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Analyze the particle size, PDI, and zeta potential using DLS.
-
Determine the encapsulation efficiency and drug loading by separating the SLNs from the aqueous phase by ultracentrifugation and quantifying the PFF-A in the supernatant and the pellet.
-
Protocol 3: In Vitro Dissolution Study of this compound Formulations
This protocol describes a general method for assessing the in vitro dissolution of PFF-A from its formulations, which is a crucial step in predicting in vivo performance.[21][22][23][24][25]
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
Dissolution Medium:
-
Simulated Gastric Fluid (SGF, pH 1.2) for the first 2 hours.
-
Simulated Intestinal Fluid (SIF, pH 6.8) for the subsequent time points.
Procedure:
-
Setup:
-
Fill the dissolution vessels with 900 mL of the dissolution medium and maintain the temperature at 37 ± 0.5°C.
-
Set the paddle speed to a suitable rate (e.g., 50 or 75 rpm).
-
-
Sample Introduction:
-
Introduce a known amount of the PFF-A formulation (equivalent to a specific dose of PFF-A) into each dissolution vessel.
-
-
Sampling:
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Sample Analysis:
-
Filter the collected samples through a suitable filter (e.g., 0.45 µm).
-
Analyze the concentration of PFF-A in the filtrate using a validated analytical method, such as HPLC.
-
-
Data Analysis:
-
Calculate the cumulative percentage of PFF-A released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.
-
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for the development and evaluation of this compound nano-formulations.
Caption: PFF-A inhibits the NF-κB signaling pathway, reducing inflammation.[2][26][27]
Caption: PFF-A downregulates the MAPK signaling pathway to exert its anti-inflammatory effects.[1][2][3]
Caption: Overcoming this compound delivery challenges with nano-formulation strategies.
References
- 1. This compound from Ecklonia cava ameliorates TGF-β1-induced fibrotic response of human tracheal fibroblasts via the downregulation of MAPKs and SMAD 2/3 pathways inactivated TGF-β receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits the LPS-stimulated iNOS and COX-2 expressions in macrophages via inhibition of NF-κB, Akt, and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. A Pharmacokinetic and Bioavailability Study of Ecklonia cava Phlorotannins Following Intravenous and Oral Administration in Sprague–Dawley Rats [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Pharmacokinetic and Bioavailability Study of Ecklonia cava Phlorotannins Following Intravenous and Oral Administration in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phlorofucofuroeckol-A: A Natural Compound with Potential to Attenuate Inflammatory Diseases Caused by Airborne Fine Dust - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction and Nano-Sized Delivery Systems for Phlorotannins to Improve Its Bioavailability and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Self-Emulsifying Drug Delivery System for Enhanced Oral Delivery of Tenofovir: Formulation, Physicochemical Characterization, and Bioavailability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnrjournal.com [pnrjournal.com]
- 13. Self-Emulsifying Drug Delivery Systems (SEDDS) Containing Reverse Micelles: Advanced Oral Formulations for Therapeutic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. eijppr.com [eijppr.com]
- 16. scholarworks.boisestate.edu [scholarworks.boisestate.edu]
- 17. japsonline.com [japsonline.com]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 22. researchgate.net [researchgate.net]
- 23. in-vitro dissolution studies: Topics by Science.gov [science.gov]
- 24. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Validation & Comparative
Phlorofucofuroeckol A vs. Dieckol: A Comparative Analysis of Antioxidant Activity
For researchers and professionals in the field of drug development and natural product chemistry, the quest for potent antioxidants is of paramount importance. Among the vast array of natural compounds, phlorotannins, a class of polyphenols found in brown algae, have demonstrated significant antioxidant potential. This guide provides a detailed comparison of the antioxidant activities of two prominent phlorotannins: Phlorofucofuroeckol A and Dieckol.
Quantitative Comparison of Antioxidant Activities
The antioxidant efficacy of this compound and Dieckol has been evaluated in several studies using various in vitro assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to scavenge 50% of free radicals, is a key metric for comparison. A lower IC50 value indicates a higher antioxidant potency.
Based on available data, Dieckol generally exhibits stronger radical scavenging activity against DPPH and hydroxyl radicals compared to this compound.[1] However, in some studies, this compound has shown potent activity, particularly against alkyl radicals.[1][2] Both compounds have demonstrated significant antioxidant effects, in some cases surpassing those of common antioxidants like ascorbic acid and α-tocopherol.[3]
| Antioxidant Assay | This compound (IC50 in µM) | Dieckol (IC50 in µM) | Reference |
| DPPH Radical Scavenging | 17.7 | 8.3 | [1] |
| Hydroxyl Radical Scavenging | 39.2 | 28.6 | [1] |
| Alkyl Radical Scavenging | 21.4 | 14.5 | [1] |
| Superoxide Anion Scavenging | 6.5 - 8.4 | Not explicitly stated in this range | [3] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of antioxidant activities. The following are representative methodologies for the commonly used DPPH and ABTS radical scavenging assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol), spectrophotometric grade
-
Test compounds (this compound, Dieckol)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the test compound at various concentrations to a fixed volume of the DPPH solution. A control well should contain only the solvent and the DPPH solution.
-
Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
The IC50 value is then determined by plotting the percentage of scavenging against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol (or ethanol), spectrophotometric grade
-
Test compounds (this compound, Dieckol)
-
Positive control (e.g., Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of ABTS•+ Solution: The ABTS radical cation is generated by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.
-
Reaction Mixture: A small volume of the test sample at various concentrations is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.
Visualizing Antioxidant Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the general mechanism of radical scavenging and a typical experimental workflow for assessing antioxidant activity.
Caption: General mechanism of radical scavenging by a phlorotannin antioxidant.
Caption: A generalized workflow for in vitro antioxidant activity assessment.
References
Validating the In Vivo Anti-inflammatory Effects of Phlorofucofuroeckol A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory performance of Phlorofucofuroeckol A (PFF-A), a phlorotannin derived from the brown alga Ecklonia cava, against other established anti-inflammatory agents. The data presented is compiled from various studies employing the widely recognized 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model, a standard for assessing topical anti-inflammatory activity.
Comparative Analysis of Anti-inflammatory Efficacy
The anti-inflammatory potential of this compound and comparator compounds was evaluated based on their ability to reduce ear swelling in the TPA-induced mouse ear edema model. The following tables summarize the quantitative data from relevant studies.
Table 1: In Vivo Efficacy of this compound in TPA-Induced Mouse Ear Edema
| Compound | Dose per Ear | Percent Inhibition of Edema | Animal Model | Reference |
| This compound | 0.01 mg | Data not specified, but inhibitory effect reported | ICR Mice | Sugiura et al., 2013 |
| This compound | 0.1 mg | Data not specified, but inhibitory effect reported | ICR Mice | Sugiura et al., 2013 |
| This compound | 75 nmol | 26.4% | ICR Mice | Sugiura et al., 2013 (as cited in another study) |
Table 2: In Vivo Efficacy of Standard Anti-inflammatory Drugs in TPA-Induced Mouse Ear Edema
| Compound | Dose per Ear | Percent Inhibition of Edema | Animal Model | Reference |
| Dexamethasone | 0.25 µg | 50% (ED50) | Mice | (Not specified) |
| Indomethacin | 1.31 mg | 50% (ED50) | Balb/C Mice | (Not specified) |
| Indomethacin | 2 mg | 75.87% - 90.13% | Balb/C Mice | (Not specified) |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
TPA-Induced Mouse Ear Edema Model
This widely used model assesses the topical anti-inflammatory activity of compounds.
-
Animals: Male ICR or Balb/C mice are typically used.
-
Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a vehicle such as acetone (B3395972) is topically applied to the inner and outer surfaces of one ear of each mouse. The contralateral ear receives the vehicle alone and serves as a control.
-
Treatment: The test compound (e.g., this compound, Dexamethasone) is dissolved in a suitable vehicle and applied topically to the TPA-treated ear, usually shortly before or after TPA application.
-
Assessment of Edema: After a specific period (typically 4-6 hours), the mice are euthanized. A standard-sized punch biopsy is taken from both the TPA-treated and vehicle-treated ears. The weight of the biopsy is measured, and the difference in weight between the two biopsies is calculated as an indicator of edema. The percentage inhibition of edema by the test compound is calculated relative to the edema in the TPA-only treated group.
Myeloperoxidase (MPO) Assay
This assay quantifies neutrophil infiltration into the inflamed tissue, a key marker of inflammation.
-
Tissue Preparation: The ear tissue biopsies are homogenized in a suitable buffer.
-
Assay Procedure: The homogenate is centrifuged, and the supernatant is used for the MPO assay. The assay is a colorimetric assay that measures the peroxidase activity of MPO in the sample. The results are typically expressed as MPO units per milligram of tissue.
Cytokine Level Analysis
This analysis measures the levels of pro-inflammatory cytokines in the tissue to assess the molecular impact of the anti-inflammatory agent.
-
Tissue Homogenization: Ear tissue samples are homogenized in a lysis buffer containing protease inhibitors.
-
Quantification: The levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in the tissue homogenates are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits. The results are typically expressed as picograms of cytokine per milligram of total protein.
Extraction and Purification of this compound from Ecklonia cava
-
Extraction: Dried and powdered Ecklonia cava is extracted with a solvent such as 80% methanol.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning with different solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and water) to separate compounds based on their polarity. Phlorotannins are typically enriched in the ethyl acetate fraction.
-
Purification: this compound is then isolated from the enriched fraction using chromatographic techniques such as silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC). The purity of the isolated compound is confirmed by spectroscopic methods like NMR and mass spectrometry.
Visualizing the Mechanisms and Workflows
Signaling Pathway of TPA-Induced Inflammation
The following diagram illustrates the key signaling pathways activated by TPA, leading to an inflammatory response.
Caption: TPA-induced inflammatory signaling cascade and points of inhibition by this compound.
Experimental Workflow for In Vivo Anti-inflammatory Assay
The diagram below outlines the general workflow for evaluating the anti-inflammatory effects of a test compound in the TPA-induced ear edema model.
Caption: Workflow for TPA-induced mouse ear edema assay.
Reproducibility of Phlorofucofuroeckol A Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Phlorofucofuroeckol A (PFF-A), a phlorotannin isolated from brown algae, has garnered significant attention for its diverse biological activities, particularly its anti-inflammatory and antioxidant properties. This guide provides a comparative analysis of the existing research on PFF-A to assess the reproducibility of its reported effects and mechanisms. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key signaling pathways and workflows, this document aims to offer an objective resource for researchers in the field.
Comparative Analysis of Biological Activities
The primary biological effects attributed to this compound are its anti-inflammatory and antioxidant activities. Multiple studies have consistently demonstrated its ability to modulate key signaling pathways involved in inflammation and oxidative stress.
Anti-inflammatory Effects
The anti-inflammatory properties of PFF-A have been investigated in various in vitro and in vivo models. A recurrent finding across multiple studies is the inhibition of pro-inflammatory mediators. For instance, PFF-A has been shown to reduce the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7) and microglial cells.[1][2][3] This inhibitory action is primarily attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[2][3]
The consistency of these findings across different research groups and experimental setups suggests a reproducible anti-inflammatory effect of PFF-A.
Antioxidant Effects
PFF-A has also been consistently reported to possess potent antioxidant properties. Studies have demonstrated its capacity to scavenge free radicals and protect against oxidative stress-induced cell damage.[4][5][6][7][8] For example, PFF-A has been shown to mitigate the effects of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH)-induced oxidative stress in Vero cells and zebrafish models.[5][6][8] Furthermore, its antioxidant activity has been linked to the activation of the Keap1-Nrf2-HO-1 signaling pathway, a crucial mechanism for cellular defense against oxidative stress.[2]
Key Signaling Pathways Modulated by this compound
The reproducibility of PFF-A's biological effects is further supported by the consistent identification of its molecular targets and modulation of specific signaling pathways across various studies.
NF-κB Signaling Pathway
A central and repeatedly observed mechanism of PFF-A's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] PFF-A has been shown to prevent the degradation of the inhibitor of κBα (IκBα) and the subsequent nuclear translocation of the p65 subunit of NF-κB in LPS-stimulated cells.[3] This leads to a downstream reduction in the expression of NF-κB target genes, including those encoding pro-inflammatory cytokines and enzymes.
References
- 1. Phlorofucofuroeckol-A: A Natural Compound with Potential to Attenuate Inflammatory Diseases Caused by Airborne Fine Dust | MDPI [mdpi.com]
- 2. Molecular Targets of Brown Algae Phlorotannins for the Therapy of Inflammatory Processes of Various Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses expression of inducible nitric oxide synthase, cyclooxygenase-2, and pro-inflammatory cytokines via inhibition of nuclear factor-κB, c-Jun NH2-terminal kinases, and Akt in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. e-algae.org [e-algae.org]
- 6. Evaluation of phlorofucofuroeckol-A isolated from Ecklonia cava (Phaeophyta) on anti-lipid peroxidation in vitro and in vivo -ALGAE | Korea Science [koreascience.kr]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of phlorofucofuroeckol-A isolated from Ecklonia cava (Phaeophyta) on anti-lipid peroxidation in vitro and in vivo [e-algae.org]
Phlorofucofuroeckol A vs. Resveratrol: A Comparative Guide to Neuroprotective Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the neuroprotective properties of two potent polyphenolic compounds: Phlorofucofuroeckol A (PFFA), a phlorotannin derived from brown algae, and Resveratrol, a well-studied stilbenoid found in grapes and other plants. This analysis is based on available experimental data from in vitro and in vivo studies, focusing on their antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.
At a Glance: Key Differences in Neuroprotective Potential
| Feature | This compound (PFFA) | Resveratrol |
| Source | Brown Algae (e.g., Ecklonia cava) | Grapes, Berries, Peanuts |
| Chemical Class | Phlorotannin | Stilbenoid |
| Primary Neuroprotective Mechanisms | Potent antioxidant, anti-inflammatory, anti-apoptotic, inhibition of Aβ aggregation | Antioxidant, anti-inflammatory, anti-apoptotic, activation of sirtuins |
| Antioxidant Potency | Suggested to have higher redox potential and more potent radical scavenging activity due to its unique structure with multiple hydroxyl groups and ether linkages.[1] | Strong antioxidant, but potentially less potent direct radical scavenger compared to some phlorotannins. |
| Key Signaling Pathways | NF-κB, MAPK | SIRT1, AMPK, Nrf2, NF-κB |
Quantitative Data Comparison
The following tables summarize quantitative data from various experimental models to offer a direct comparison of the neuroprotective performance of this compound and Resveratrol. It is important to note that the data are collated from different studies, and direct comparison should be made with caution due to variations in experimental conditions.
Table 1: Antioxidant Activity
| Assay | Compound | Concentration | Result | Source |
| DPPH Radical Scavenging | Eckol (a related phlorotannin) | ~0.51 - 0.90 µM | IC50 | [2] |
| DPPH Radical Scavenging | Resveratrol | ~68.1 µM | IC50 | [2] |
| ABTS Radical Scavenging | Resveratrol | ~12.5 µM | IC50 | [2] |
| Intracellular ROS Reduction (H₂O₂-induced) | This compound | 12.5 µM | Significant protection of PC12 cells | [3] |
| Intracellular ROS Reduction (Glutamate-induced) | This compound | Not specified | Dose-dependent attenuation in PC12 cells | [4] |
| Intracellular ROS Reduction | Resveratrol | 15-60 µM | Significant reduction of LPS-induced ROS |
Table 2: Anti-Inflammatory Effects
| Inflammatory Marker | Model System | Compound | Concentration | % Inhibition / Effect | Source |
| IL-1β, IL-6 | AD Mice | Resveratrol | 40 mg/kg | Statistically significant reduction | [5] |
| TNF-α, IL-1β | MCAO Rats | Resveratrol | 10-40 mg/kg | Effective reduction | [6] |
| NF-κB activation | Aβ-treated microglia | Resveratrol | Not specified | Markedly reduced | [7] |
| NF-κB, MAPK signaling | LPS/FD-stimulated RAW 264.7 cells | This compound | 10 µM | Inhibition of IL-1β expression | [8] |
Table 3: Neuroprotection and Cell Viability
| Neurotoxic Insult | Model System | Compound | Concentration | % Cell Viability / Protective Effect | Source |
| Aβ₁₋₄₂ | PC12 cells | This compound | 12.5 µM | Increased cell viability to ~100% | [9] |
| H₂O₂ | PC12 cells | This compound | 12.5 µM | Significant protection | [3] |
| t-BHP (lipid peroxidation) | PC12 cells | This compound | 12.5 µM | Increased cell viability to 92-94% | [10] |
| Glutamate | PC12 cells | This compound | Not specified | Significantly increased cell viability | [4][11] |
| Aβ₂₅₋₃₅ | Hippocampal neuronal cells | Resveratrol | 25 µM (median effect) | Substantial decrease in dose-mediated cell death | [12] |
| Glutamate | HT22 cells | Resveratrol | 10 µM | Prevention of apoptosis | [13] |
| Aβ₂₅₋₃₅ | PC12 cells | Resveratrol | Various concentrations | Increased cell proliferation and reduced apoptosis | [14] |
Experimental Protocols
This compound: Neuroprotection against Oxidative Stress in PC12 Cells
-
Cell Culture: Pheochromocytoma (PC12) cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Induction of Oxidative Stress: Oxidative stress is induced by treating the PC12 cells with hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP) at concentrations ranging from 150-200 µM for a specified duration (e.g., 4 hours).[9][10]
-
Treatment: Cells are pre-treated with this compound (e.g., at 12.5 µM) for a short period (e.g., 15 minutes) prior to the addition of the oxidative stressor.[9][10]
-
Cell Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Intracellular ROS Measurement: The levels of intracellular reactive oxygen species (ROS) are quantified using the DCFDA/H2DCFDA assay, with fluorescence measured via a plate reader or visualized by fluorescence microscopy.[10]
Resveratrol: Neuroprotection against Aβ-induced Toxicity in Neuronal Cells
-
Cell Culture: Human neuroblastoma (SH-SY5Y) or rat pheochromocytoma (PC12) cells are commonly used. They are maintained in appropriate culture media and conditions.
-
Induction of Neurotoxicity: Amyloid-beta (Aβ) peptides (e.g., Aβ₂₅₋₃₅ or Aβ₁₋₄₂) are aggregated and then added to the cell cultures to induce toxicity.[12][15]
-
Treatment: Resveratrol is added to the culture medium at various concentrations (e.g., 15-40 µM) either as a pre-treatment before Aβ exposure or co-administered with Aβ.[12]
-
Apoptosis Assay: Apoptosis is evaluated using techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry to distinguish between viable, apoptotic, and necrotic cells.[13][14] Western blotting for apoptotic markers like cleaved caspase-3 and the Bax/Bcl-2 ratio is also performed.[5]
-
Assessment of Signaling Pathways: The activation of key signaling molecules like SIRT1, AMPK, and components of the NF-κB pathway is determined by Western blotting using phospho-specific antibodies.[7]
Signaling Pathways and Mechanisms of Action
This compound: A Multi-pronged Approach to Neuroprotection
This compound appears to exert its neuroprotective effects through the potent scavenging of reactive oxygen species and the modulation of inflammatory and apoptotic pathways. Its ability to inhibit Aβ aggregation is also a key mechanism in the context of Alzheimer's disease.[16]
Resveratrol: Activating Cellular Defense Pathways
Resveratrol's neuroprotective actions are well-documented and are largely attributed to its ability to activate the SIRT1 pathway, which in turn modulates a cascade of downstream targets involved in stress resistance, inflammation, and apoptosis.[2][5][7]
Experimental Workflow: In Vitro Neuroprotection Assay
The following diagram illustrates a general workflow for assessing the neuroprotective effects of a compound in a cell-based assay.
Conclusion
Both this compound and Resveratrol demonstrate significant neuroprotective potential through multiple mechanisms. While direct comparative studies are limited, the available data suggests that PFFA, and phlorotannins in general, may possess superior direct antioxidant and radical scavenging activities.[1] Resveratrol's strength lies in its well-characterized ability to activate key cellular defense pathways, particularly through SIRT1.
The choice between these compounds for further research and development may depend on the specific neurodegenerative condition being targeted. For diseases primarily driven by intense oxidative stress and protein aggregation, PFFA could be a particularly promising candidate. Resveratrol remains a strong contender due to the extensive research supporting its broad-spectrum neuroprotective effects. Further head-to-head studies are warranted to definitively elucidate the comparative efficacy of these two natural compounds.
References
- 1. Phlorofucofuroeckol Improves Glutamate-Induced Neurotoxicity through Modulation of Oxidative Stress-Mediated Mitochondrial Dysfunction in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease [frontiersin.org]
- 7. Neuroprotective Mechanisms of Resveratrol in Alzheimer's Disease: Role of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. e-algae.org [e-algae.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Therapeutic effects of phlorotannins in the treatment of neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2025-8779 [excli.de]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Therapeutic effects of phlorotannins in the treatment of neurodegenerative disorders [frontiersin.org]
A Comparative Analysis of the Bioactivity of Phlorofucofuroeckol A and Curcumin
A comprehensive guide for researchers and drug development professionals on the antioxidant, anti-inflammatory, anticancer, and neuroprotective properties of Phlorofucofuroeckol A and Curcumin, supported by experimental data and detailed protocols.
Introduction
In the quest for novel therapeutic agents from natural sources, this compound, a phlorotannin from brown algae, and Curcumin, the principal curcuminoid of turmeric, have emerged as prominent candidates with a wide spectrum of biological activities. This guide provides a comparative analysis of their bioactivities, focusing on their antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. By presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways, this document aims to serve as a valuable resource for the scientific community.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for the bioactivity of this compound and Curcumin. To facilitate a direct comparison, all IC50 values have been converted to micromolar (µM) concentrations.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 (µM) | Source Organism/Compound |
| This compound | DPPH Radical Scavenging | 17.09 | Ecklonia cava |
| DPPH Radical Scavenging | 21.14 | Ecklonia stolonifera | |
| Curcumin | DPPH Radical Scavenging | 8.69 - 132.82 | Curcuma longa |
| ABTS Radical Scavenging | 50.33 | Curcuma longa |
Note: The wide range for Curcumin's DPPH scavenging activity reflects the variability across different studies and experimental conditions.
Table 2: Anti-inflammatory Activity
| Compound | Target | Effect | Cell Line/System |
| This compound | COX-2, iNOS | Inhibition of expression | RAW 264.7 macrophages |
| Curcumin | COX-2 | Specific inhibition of expression | HT-29 human colon cancer cells |
Table 3: Anticancer Activity
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | HCT116, SW480 | Colorectal Cancer | Viability reduced at 50-100 µM |
| MCF-7 | Breast Cancer | Migration and invasion inhibited | |
| Curcumin | A549 | Lung Cancer | 44.37 |
| H1299 | Lung Cancer | 66.25 | |
| HCT116 | Colorectal Cancer | Not specified in µM | |
| MCF-7 | Breast Cancer | Not specified in µM |
Note: While this compound has demonstrated anticancer effects, specific IC50 values for direct comparison with Curcumin on these cell lines are not available in the reviewed literature. Curcumin's IC50 values vary significantly depending on the cell line and experimental conditions.
Table 4: Neuroprotective Activity
| Compound | Activity | IC50 (µM) |
| This compound | Inhibition of Aβ₂₅₋₃₅ self-aggregation | 6.18[1] |
| Curcumin | Inhibition of Aβ₄₀ aggregation | 0.8 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and to aid in the design of future comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of the test compounds.
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark to prevent degradation.
-
Sample Preparation: Dissolve this compound and Curcumin in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound solution to each well.
-
Add the DPPH working solution to each well to initiate the reaction.
-
Include a control group with the solvent and DPPH solution but without the test compound.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.
COX (Cyclooxygenase) Inhibition Assay
Objective: To evaluate the inhibitory effect of the compounds on COX-1 and COX-2 enzyme activity.
Methodology:
-
Enzyme and Substrate Preparation: Use commercially available COX-1 and COX-2 inhibitor screening assay kits. Prepare the enzymes (ovine COX-1 and human recombinant COX-2) and the substrate (arachidonic acid) according to the manufacturer's instructions.
-
Sample Preparation: Prepare stock solutions of this compound and Curcumin in a suitable solvent.
-
Assay Procedure:
-
In a suitable reaction vessel, pre-incubate the respective enzyme with different concentrations of the test compounds or a known inhibitor (e.g., celecoxib (B62257) for COX-2) for a specific time.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
Stop the reaction by adding a stopping agent as specified in the kit protocol.
-
-
Measurement: The product of the reaction (e.g., Prostaglandin E2) is typically measured using a colorimetric or fluorescent method as detailed in the assay kit.
-
Calculation: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the test compound to the control (enzyme activity without the inhibitor). The IC50 value is determined from the dose-response curve.
Cell Viability and Apoptosis Assay (MTT and Flow Cytometry)
Objective: To assess the cytotoxic and pro-apoptotic effects of the compounds on cancer cells.
Methodology:
A. MTT Assay for Cell Viability:
-
Cell Culture: Culture the desired cancer cell lines (e.g., HCT116, MCF-7) in appropriate media and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or Curcumin for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of around 570 nm.
-
Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is calculated from the dose-response curve.
B. Annexin V/Propidium Iodide (PI) Staining for Apoptosis by Flow Cytometry:
-
Cell Treatment: Treat cells with the compounds as described for the MTT assay.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Neuroprotection Assay (Amyloid-β Aggregation Inhibition)
Objective: To determine the ability of the compounds to inhibit the aggregation of amyloid-beta peptides.
Methodology:
-
Aβ Peptide Preparation: Prepare a stock solution of Aβ peptide (e.g., Aβ₄₀ or Aβ₂₅₋₃₅) in a suitable solvent and allow it to monomerize.
-
Aggregation Assay:
-
Incubate the Aβ peptide solution in the presence or absence of different concentrations of this compound or Curcumin at 37°C for a specific period to induce aggregation.
-
-
Thioflavin T (ThT) Fluorescence Measurement:
-
After incubation, add Thioflavin T (ThT) solution to each sample. ThT binds to β-sheet-rich structures, such as amyloid fibrils, resulting in a significant increase in fluorescence.
-
Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.
-
-
Calculation: The percentage of inhibition of Aβ aggregation is calculated by comparing the fluorescence intensity of samples with the test compound to the control (Aβ alone). The IC50 value is determined from the dose-response curve.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Antioxidant radical scavenging mechanism.
Caption: Inhibition of the NF-κB/COX-2 inflammatory pathway.
Caption: Pro-apoptotic signaling pathway in cancer cells.
Caption: Inhibition of amyloid-beta aggregation pathway.
Caption: Workflow for IC50 value determination.
Conclusion
Both this compound and Curcumin exhibit potent and multifaceted bioactivities that warrant further investigation for their therapeutic potential. This guide provides a foundational comparison based on currently available data. This compound demonstrates particularly strong neuroprotective effects in the context of amyloid-beta aggregation, with a lower IC50 value than Curcumin in the cited study.[1] Curcumin, on the other hand, has been more extensively studied, with a larger body of quantitative data available across a wider range of cancer cell lines.
For a more definitive comparative analysis, future research should focus on head-to-head studies of these two compounds under standardized experimental conditions, particularly for their anti-inflammatory and anticancer activities. The detailed protocols and pathway diagrams provided herein offer a framework for such future investigations, which will be crucial in elucidating the relative therapeutic potential of this compound and Curcumin.
References
Preclinical Evidence for the Therapeutic Potential of Phlorofucofuroeckol A: A Comparative Guide
Absence of Clinical Data: To date, no clinical trials investigating the therapeutic benefits of Phlorofucofuroeckol A have been registered or published. The available evidence is derived exclusively from preclinical studies, including in vitro and in vivo animal models.
This guide provides a comparative overview of the preclinical evidence for this compound and other related phlorotannins—dieckol, eckol, and the foundational monomer phloroglucinol—all primarily isolated from brown algae such as Ecklonia cava. The objective is to offer a clear, data-driven comparison of their potential therapeutic activities for researchers, scientists, and drug development professionals.
Comparative Analysis of Bioactivities
The following tables summarize the quantitative data from preclinical studies on the antioxidant, anti-inflammatory, neuroprotective, and osteoblastogenic properties of this compound and its alternatives.
Antioxidant Activity
| Compound | Assay | IC50 / Activity | Source |
| This compound | DPPH Radical Scavenging | Significant activity | [1][2] |
| Alkyl Radical Scavenging | Strongest among ROS | [3] | |
| Dieckol | DPPH Radical Scavenging | Significant activity | [1][2] |
| Eckol | DPPH Radical Scavenging | 79% scavenging at 30 µM | [4] |
| Intracellular ROS | IC50 = 8.8 µM (SARS-CoV 3CLpro) | [5] | |
| Phloroglucinol | Radical Scavenging (NO, O2−, OH) | Strong, concentration-dependent | [6] |
Anti-Inflammatory Activity
| Compound | Model System | Key Findings | Source |
| This compound | Fine dust-induced RAW 264.7 cells | Inhibited IL-1β via NF-κB/MAPK pathway | [5] |
| TNF-α/IFN-γ-stimulated HaCaT cells | Reduced pro-inflammatory chemokines | [7] | |
| Dieckol | LPS-stimulated BV2 microglia | Suppressed NO, PGE2, iNOS, COX-2 | [8] |
| IFN-γ-stimulated HaCaT cells | Inhibited MDC/CCL22 via STAT1 pathway | [1] | |
| Eckol | CCl4-induced liver injury in mice | Suppressed TNF-α, IL-1β, IL-6 | [4] |
| Phloroglucinol | LPS-induced RAW 264.7 cells | Inhibited NO production | [9] |
Neuroprotective Effects
| Compound | Model System | Key Findings | Source |
| This compound | Aβ25–35-treated PC12 cells | Prevented cell death | [3] |
| Glutamate-induced PC12 cells | Attenuated neurotoxicity | [10] | |
| Dieckol | Aβ25–35-induced PC12 cells | Strongest anti-apoptotic/anti-inflammatory effect | [7] |
| MAO-B Inhibition | IC50 = 43.42 µM (non-competitive) | [3] | |
| Eckol | Dopamine D3/D4 receptors | Agonist effect (EC50 = 48.62/42.55 µM) | [2] |
| MAO-A Inhibition | IC50 = 7.20 µM (reversible) | [3] | |
| Phloroglucinol | Mouse models of neurodegeneration | Improved cognitive and motor function | [3] |
Osteoblastogenesis
| Compound | Model System | Key Findings | Source |
| This compound | MC3T3-E1 pre-osteoblasts & huBM-MSCs | Enhanced ALP activity, mineralization, and expression of BMP-2, osteocalcin, β-catenin | [11][12][13] |
Experimental Protocols
Anti-Inflammatory Activity in RAW 264.7 Macrophages
-
Cell Culture and Treatment: RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were pre-treated with various concentrations of this compound for 3 hours.[5] Subsequently, inflammation was induced by stimulation with either lipopolysaccharide (LPS; 1 µg/mL) or fine dust (200 µg/mL) for a specified duration (e.g., 24 hours for cytokine expression analysis).[5]
-
Analysis of Pro-inflammatory Mediators: The expression of pro-inflammatory cytokines such as IL-1β was quantified using quantitative real-time PCR (qRT-PCR).[5] Protein levels and phosphorylation status of key signaling molecules (e.g., IκBα, p65, ERK, JNK, p38) were determined by Western blotting using specific antibodies.[5]
Neuroprotection in PC12 Cells
-
Cell Culture and Induction of Neurotoxicity: Pheochromocytoma (PC12) cells were cultured in appropriate media. To induce neurotoxicity, cells were exposed to amyloid-beta peptides (Aβ25-35) or glutamate.[3][10] For protective effect studies, cells were pre-treated with this compound or other phlorotannins for 1 hour before the addition of the neurotoxic agent.[7]
-
Cell Viability and Apoptosis Assays: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] Apoptotic cell death was evaluated by measuring caspase activity and analyzing mitochondrial membrane potential.[10]
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels were measured using fluorescent probes like DCFDA/H2DCFDA.[12]
Osteoblastogenesis in Mesenchymal Stem Cells
-
Cell Culture and Differentiation: Human bone marrow-derived mesenchymal stem cells (huBM-MSCs) or murine pre-osteoblast cell line MC3T3-E1 were cultured.[11][13] Osteogenic differentiation was induced using a differentiation medium, with or without the addition of this compound.[11][13]
-
Alkaline Phosphatase (ALP) Activity Assay: ALP activity, an early marker of osteoblast differentiation, was measured using a colorimetric assay.[11][13]
-
Mineralization Assay: Extracellular matrix mineralization was assessed by Alizarin Red S staining, which stains calcium deposits.[11][12]
-
Western Blot Analysis: The expression levels of key osteogenic proteins such as ALP, bone morphogenetic protein-2 (BMP-2), osteocalcin, and β-catenin were analyzed by Western blotting at specific time points during differentiation (e.g., day 12).[14]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and related compounds are attributed to their modulation of several key signaling pathways.
Caption: NF-κB and MAPK signaling in inflammation and its inhibition by this compound.
Caption: The Nrf2/HO-1 antioxidant pathway and its activation by Phloroglucinol.
Caption: Osteoblast differentiation enhancement by this compound via BMP and Wnt pathways.
References
- 1. Dieckol, a Component of Ecklonia cava, Suppresses the Production of MDC/CCL22 via Down-Regulating STAT1 Pathway in Interferon-γ Stimulated HaCaT Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eckol as a Potential Therapeutic against Neurodegenerative Diseases Targeting Dopamine D3/D4 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Therapeutic effects of phlorotannins in the treatment of neurodegenerative disorders [frontiersin.org]
- 4. Characterizing Eckol as a Therapeutic Aid: A Systematic Review [mdpi.com]
- 5. Dieckol, a SARS-CoV 3CLpro inhibitor, isolated from the edible brown algae Ecklonia cava - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phloroglucinol Attenuates Free Radical-induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Neuroinflammatory Property of Phlorotannins from Ecklonia cava on Aβ25-35-Induced Damage in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phlorofucofuroeckol Improves Glutamate-Induced Neurotoxicity through Modulation of Oxidative Stress-Mediated Mitochondrial Dysfunction in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. This compound from Edible Brown Alga Ecklonia Cava Enhances Osteoblastogenesis in Bone Marrow-Derived Human Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Unveiling the Therapeutic Potential of Phlorofucofuroeckol A: A Comparative Cross-Validation of Its Targets
For Researchers, Scientists, and Drug Development Professionals
Phlorofucofuroeckol A (PFFA), a phlorotannin derived from brown algae, has emerged as a promising natural compound with a diverse range of biological activities. Its therapeutic potential spans across inflammatory diseases, neurodegenerative disorders, and cancer. This guide provides an objective comparison of PFFA's performance against other established therapeutic agents, supported by experimental data and detailed protocols to facilitate further research and development.
Quantitative Comparison of Therapeutic Target Inhibition
To provide a clear comparison of this compound's efficacy, the following tables summarize its activity on key therapeutic targets alongside alternative, well-established compounds.
| Target Pathway | Compound | IC50/EC50 | Target Protein(s) | Therapeutic Area |
| NF-κB Signaling | This compound | NI | NF-κB, Akt, p38 MAPK | Anti-inflammatory |
| IMD-0354 | 292 nM | IKKβ | Anti-inflammatory | |
| JSH-23 | 7.1 µM | NF-κB p65 | Anti-inflammatory | |
| BAY 11-7082 | 0.19 µM (USP7) | IκB-α phosphorylation | Anti-inflammatory, Anticancer | |
| MAPK Signaling | This compound | NI | p38, ERK, JNK | Anti-inflammatory |
| Binimetinib (MEK162) | 12 nM | MEK1/2 | Anticancer | |
| Darizmetinib (HRX215) | 20 nM | MKK4 (MEK4) | Anticancer | |
| SB202190 | ~0.1 µM | p38α MAPK | Anti-inflammatory | |
| Amyloid-β Aggregation | This compound | 6.18 ± 0.18 µM [1] | Aβ25-35 | Neuroprotection (Alzheimer's) |
| Curcumin | 10.73 ± 1.40 µM[1] | Aβ25-35 | Neuroprotection (Alzheimer's) | |
| D737 | ~10 µM[2] | Aβ42 | Neuroprotection (Alzheimer's) | |
| PPF | 3.9 µM (Aβ42) | Aβ42 | Neuroprotection (Alzheimer's) | |
| Cannabinoid Receptor 1 (CB1) | This compound | 13.42 µM (agonist) | CB1 Receptor | Neuromodulatory |
| CP-55,940 | Low nM range (agonist) | CB1/CB2 Receptors | Neuromodulatory | |
| WIN55,212-2 | Low nM range (agonist) | CB1/CB2 Receptors | Neuromodulatory |
NI (No Information): While studies demonstrate significant inhibition by this compound at tested concentrations (e.g., 20 µM for NF-κB and MAPK pathways), specific IC50/EC50 values have not been reported in the reviewed literature.[3][4][5][6]
Signaling Pathways and Experimental Overviews
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound and a general workflow for its experimental validation.
Detailed Experimental Protocols
For the rigorous cross-validation of this compound's therapeutic targets, the following standardized experimental protocols are provided.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the activation of the NF-κB signaling pathway.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293, HeLa) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Seed cells in a 96-well plate to achieve 70-80% confluency on the day of transfection.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[7][8]
2. Compound Treatment and Stimulation:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a control inhibitor.
-
Pre-incubate for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) for 6-8 hours.[8][9]
3. Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.[9]
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.
MAPK Phosphorylation Western Blot Analysis
This method detects the phosphorylation status of key MAPK proteins (p38, ERK, JNK) as a measure of pathway activation.
1. Cell Culture and Treatment:
-
Grow cells (e.g., RAW 264.7 macrophages) in a 6-well plate to 80-90% confluency.
-
Pre-treat cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a MAPK activator (e.g., LPS at 1 µg/mL) for 15-30 minutes.[10]
2. Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[11]
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated and total p38, ERK, and JNK.[12][13]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]
4. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein for each MAPK.
Thioflavin T (ThT) Amyloid-β Aggregation Assay
This assay monitors the formation of amyloid-β fibrils in the presence of potential inhibitors.[14][15]
1. Preparation of Aβ Peptides:
-
Solubilize synthetic Aβ42 or Aβ25-35 peptides in a suitable solvent (e.g., HFIP) and then dissolve in buffer (e.g., PBS, pH 7.4) to a final concentration of 10-20 µM.[1][16]
2. Aggregation Assay:
-
In a 96-well black plate, mix the Aβ peptide solution with various concentrations of this compound or a control inhibitor.
-
Add Thioflavin T to a final concentration of 10-25 µM.[15]
-
Incubate the plate at 37°C with continuous or intermittent shaking.[14][15]
3. Fluorescence Measurement:
-
Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths of approximately 450 nm and 485 nm, respectively.[14]
4. Data Analysis:
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Determine the percentage of inhibition at the plateau phase for each concentration of the inhibitor.
-
Calculate the IC50 value from the dose-response curve.
CB1 Receptor cAMP Assay
This assay determines the effect of a compound on the G-protein coupled CB1 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.[17]
1. Cell Culture:
-
Use a cell line stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).[18]
2. cAMP Assay:
-
Seed the cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound (for agonist mode) or with a fixed concentration of a known agonist plus varying concentrations of PFFA (for antagonist mode).
-
Stimulate adenylyl cyclase with forskolin (B1673556) to induce cAMP production.[18]
-
Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay (EIA) or a bioluminescence resonance energy transfer (BRET)-based biosensor.[17][19]
3. Data Analysis:
-
Generate a standard curve to determine the cAMP concentration in each sample.
-
For agonist activity, plot the cAMP concentration against the log concentration of this compound to determine the EC50 value.
-
For antagonist activity, determine the shift in the agonist's dose-response curve to calculate the Ki value.
This comprehensive guide provides a framework for the continued investigation and cross-validation of this compound's therapeutic targets, paving the way for its potential development as a novel therapeutic agent.
References
- 1. Identifying Phlorofucofuroeckol-A as a Dual Inhibitor of Amyloid-β25-35 Self-Aggregation and Insulin Glycation: Elucidation of the Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. library.opentrons.com [library.opentrons.com]
- 3. Molecular Targets of Brown Algae Phlorotannins for the Therapy of Inflammatory Processes of Various Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits the LPS-stimulated iNOS and COX-2 expressions in macrophages via inhibition of NF-κB, Akt, and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brown Algae Phlorotannins: A Marine Alternative to Break the Oxidative Stress, Inflammation and Cancer Network [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 10. benchchem.com [benchchem.com]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. marshall.edu [marshall.edu]
Safety Operating Guide
Safe Disposal of Phlorofucofuroeckol A: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Phlorofucofuroeckol A must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, minimizing risks and environmental impact.
Hazard Identification and Safety Precautions
This compound is a phlorotannin isolated from brown algae and requires careful handling due to its potential hazards.[1] According to safety data sheets, this compound can cause skin irritation, serious eye irritation, and may lead to an allergic skin reaction or respiratory irritation.[2]
Precautionary Measures:
Before handling this compound, it is imperative to use appropriate personal protective equipment (PPE).
| Protective Equipment | Specification |
| Gloves | Impervious gloves |
| Eye Protection | Safety glasses with side-shields or goggles |
| Face Protection | Face shield as appropriate |
| Respiratory Protection | Use a P1 filter for dusts |
| Body Protection | Wear appropriate protective clothing |
Always work in a well-ventilated area, such as a fume hood, to avoid inhalation of dusts.[2][3] Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[2]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound and its containers is through an approved waste disposal plant.[2] Adherence to local, state, and federal regulations is mandatory.
1. Waste Collection:
-
Collect waste this compound, whether in solid form or in solution, in a designated and properly labeled waste container.
-
Do not mix with other waste streams unless advised by your institution's environmental health and safety (EHS) office.
2. Container Management:
-
Ensure the waste container is securely closed and stored in a designated, well-ventilated, and locked-up area.[2]
-
The container must be clearly labeled with the chemical name and associated hazards.
3. Spill Management:
-
In the event of a spill, avoid generating dust.[3]
-
For dry spills, carefully collect the material and place it in the designated waste container.[3]
-
Clean the affected area thoroughly.[3]
-
Do not allow the product to enter drains, surface water, or ground water.[3][4]
4. Final Disposal:
-
Arrange for the collection of the waste container by a licensed hazardous waste disposal company.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS).
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[2] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. If irritation or a rash occurs, get medical advice.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2] |
| Ingestion | Rinse mouth and drink one or two glasses of water. Do not induce vomiting. Seek medical attention.[3] |
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Phlorofucofuroeckol A
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Phlorofucofuroeckol A, a bioactive phlorotannin isolated from brown algae. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of the compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Causes skin irritation.
-
May cause an allergic skin reaction.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
The following personal protective equipment is mandatory when handling this compound, particularly in its solid, powdered form.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., disposable nitrile gloves). Inspect for tears before use. Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles or safety glasses with side shields. |
| Face Protection | Face Shield | Use in conjunction with goggles when there is a risk of splashing or aerosol generation. |
| Body Protection | Laboratory Coat | A full-buttoned lab coat must be worn. |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator is recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles. |
Table 1: Personal Protective Equipment for this compound
Safe Handling and Storage Protocols
Proper handling and storage are crucial to prevent exposure and maintain the stability of this compound.
Engineering Controls:
-
Chemical Fume Hood: All weighing and reconstitution of solid this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment, including a calibrated scale, spatulas, weighing paper, and appropriate solvent.
-
Weighing: Carefully weigh the desired amount of this compound powder. Avoid creating dust by handling the powder gently. Use a dedicated spatula for this compound.
-
Dissolving: To reconstitute, add the desired solvent to the vessel containing the weighed powder. Cap the vessel and mix by vortexing or gentle agitation until the solid is fully dissolved.
-
Storage of Solutions: Store stock solutions in clearly labeled, sealed containers.
Storage Conditions:
-
Solid Compound: Store this compound in a tightly sealed container in a cool, dry, and dark place.
-
Solutions: The stability of this compound in various solvents may vary. It is best practice to prepare fresh solutions for experiments. If short-term storage is necessary, store solutions at -20°C or -80°C in airtight containers, protected from light.
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation or a rash develops, seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill (Solid) | Restrict access to the area. Wearing appropriate PPE, gently sweep up the powder, avoiding dust generation. Place the material into a sealed container for hazardous waste disposal. Clean the spill area with soap and water. |
| Large Spill | Evacuate the immediate area and alert others. Contact your institution's Environmental Health and Safety (EHS) department for assistance. |
Table 2: Emergency Response Plan
Disposal Plan
All waste containing this compound, including the pure compound, solutions, and contaminated labware, must be disposed of as hazardous chemical waste.
Step-by-Step Disposal Procedure:
-
Segregation: Collect all this compound waste in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatible.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Contaminated Materials: Pipette tips, gloves, and other disposable materials contaminated with this compound should be placed in a sealed bag within the hazardous waste container.[1][2]
-
Pickup: Arrange for hazardous waste pickup through your institution's EHS department. Do not pour any solutions containing this compound down the drain.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling, storage, and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
